Tert-butyl 3-hydroxycyclobutylcarbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-hydroxycyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6-7,11H,4-5H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUMHFNEPOYLJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241253, DTXSID901272300 | |
| Record name | tert-Butyl trans-(3-hydroxycyclobutyl)carbamate | |
| Source | EPA DSSTox | |
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| Record name | tert-Butyl (3-hydroxycyclobutyl)carbamate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154748-63-7, 389890-42-0, 389890-43-1 | |
| Record name | tert-Butyl (3-hydroxycyclobutyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154748-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl trans-(3-hydroxycyclobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl (3-hydroxycyclobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-hydroxycyclobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis(Tert-butyl 3-hydroxycyclobutylcarbamate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl N-[(1r,3r)-3-hydroxycyclobutyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of tert-butyl 3-hydroxycyclobutylcarbamate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed experimental protocol for the synthesis of tert-butyl 3-hydroxycyclobutylcarbamate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from the commercially available 3-oxocyclobutanecarboxylic acid. The protocol outlines the conversion to a key intermediate, tert-butyl 3-oxocyclobutylcarbamate, via a Curtius rearrangement, followed by the reduction of the ketone to the desired 3-hydroxy functionality. Both cis and trans isomers of the final product can be obtained, and methods for stereochemical control are discussed.
Synthetic Strategy Overview
The overall synthetic pathway involves two key transformations:
-
Curtius Rearrangement: The carboxylic acid of 3-oxocyclobutanecarboxylic acid is converted to a tert-butoxycarbonyl (Boc) protected amine. This is achieved through the formation of an acyl azide intermediate, which then rearranges to an isocyanate that is subsequently trapped with tert-butanol. Diphenylphosphoryl azide (DPPA) is a commonly used reagent for this one-pot transformation.[1][2][3]
-
Ketone Reduction: The carbonyl group of the resulting tert-butyl 3-oxocyclobutylcarbamate is reduced to a hydroxyl group using a hydride reducing agent, such as sodium borohydride. This reduction can lead to a mixture of cis and trans diastereomers. The stereochemical outcome can be influenced by the choice of reducing agent and reaction conditions.[4][5][6]
Experimental Protocols
Step 1: Synthesis of tert-butyl 3-oxocyclobutylcarbamate
This procedure details the Curtius rearrangement of 3-oxocyclobutanecarboxylic acid to afford the Boc-protected aminoketone.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Oxocyclobutanecarboxylic acid | 114.10 | 5.00 g | 43.8 mmol |
| Diphenylphosphoryl azide (DPPA) | 275.24 | 13.3 g | 48.2 mmol |
| Triethylamine | 101.19 | 4.88 g | 48.2 mmol |
| tert-Butanol | 74.12 | 50 mL | - |
| Toluene, anhydrous | 92.14 | 100 mL | - |
| Saturated aqueous sodium bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate | 120.37 | - | - |
| Ethyl acetate | 88.11 | - | - |
| Hexanes | - | - | - |
Procedure:
-
To a stirred solution of 3-oxocyclobutanecarboxylic acid (5.00 g, 43.8 mmol) in anhydrous toluene (100 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (6.70 mL, 48.2 mmol).
-
Add diphenylphosphoryl azide (DPPA) (10.4 mL, 48.2 mmol) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to 80 °C and stir for 2 hours. The formation of the acyl azide and its rearrangement to the isocyanate occurs during this step, with the evolution of nitrogen gas.
-
Add anhydrous tert-butanol (50 mL) to the reaction mixture and continue stirring at 80 °C overnight to trap the isocyanate.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-oxocyclobutylcarbamate as a solid.
Step 2: Synthesis of this compound
This procedure describes the reduction of the ketone intermediate to the final alcohol product. This reaction typically yields a mixture of cis and trans isomers.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| tert-Butyl 3-oxocyclobutylcarbamate | 185.22 | 5.00 g | 27.0 mmol |
| Sodium borohydride (NaBH₄) | 37.83 | 1.02 g | 27.0 mmol |
| Methanol | 32.04 | 100 mL | - |
| Deionized water | 18.02 | 50 mL | - |
| 1 M Hydrochloric acid | 36.46 | - | - |
| Ethyl acetate | 88.11 | 100 mL | - |
| Saturated aqueous sodium bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate | 120.37 | - | - |
Procedure:
-
Dissolve tert-butyl 3-oxocyclobutylcarbamate (5.00 g, 27.0 mmol) in methanol (100 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.02 g, 27.0 mmol) portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding deionized water (50 mL).
-
Adjust the pH of the mixture to ~7 by the dropwise addition of 1 M hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product, a mixture of cis and trans isomers of this compound, can be purified by flash column chromatography on silica gel. The ratio of isomers can be determined by ¹H NMR analysis of the crude product.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical transformation pathway for the synthesis.
References
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. odinity.com [odinity.com]
Preparation of cis/trans-tert-butyl 3-hydroxycyclobutylcarbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining the cis and trans isomers of tert-butyl 3-hydroxycyclobutylcarbamate, a valuable building block in medicinal chemistry. The guide details two primary methodologies: a chemical synthesis approach involving stereoselective reduction followed by stereochemical inversion, and a biocatalytic approach that offers direct access to the trans isomer with high diastereoselectivity. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows are provided to aid researchers in the practical application of these methods.
Chemical Synthesis of cis and trans Isomers
The chemical synthesis route provides access to both cis and trans isomers through a sequential process starting from the common intermediate, tert-butyl (3-oxocyclobutyl)carbamate. The synthesis involves two key steps: the stereoselective reduction of the ketone to predominantly yield the cis-alcohol, followed by a Mitsunobu reaction to invert the stereocenter and produce the trans-alcohol.
Stereoselective Reduction of tert-butyl (3-oxocyclobutyl)carbamate
The initial step focuses on the reduction of the cyclobutanone to the corresponding alcohol. The use of specific reducing agents can favor the formation of the cis isomer.
Experimental Protocol:
A solution of tert-butyl (3-oxocyclobutyl)carbamate (1.0 eq) in a suitable solvent such as methanol or ethanol is cooled to 0 °C. A reducing agent, for instance, sodium borohydride (NaBH₄) (1.5 eq), is added portion-wise while maintaining the temperature. The reaction is stirred at 0 °C for a specified time and then allowed to warm to room temperature. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Mitsunobu Inversion of cis-tert-butyl 3-hydroxycyclobutylcarbamate
To obtain the trans isomer, the cis-alcohol undergoes a Mitsunobu reaction, which results in the inversion of the stereochemistry at the hydroxyl-bearing carbon.[1][2][3]
Experimental Protocol:
To a solution of cis-tert-butyl 3-hydroxycyclobutylcarbamate (1.0 eq), triphenylphosphine (PPh₃) (1.5 eq), and a carboxylic acid such as benzoic acid (1.5 eq) in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C, a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC. The resulting ester is then hydrolyzed under basic conditions (e.g., with sodium hydroxide in methanol/water) to yield the trans-alcohol. The product is purified by column chromatography.
Biocatalytic Synthesis of trans-tert-butyl 3-hydroxycyclobutylcarbamate
An alternative and highly efficient method for the direct synthesis of the trans isomer utilizes a ketoreductase (KRED) enzyme. This biocatalytic approach offers excellent diastereoselectivity, often exceeding 98:2 in favor of the trans product.[4][5][6]
Experimental Protocol:
In a buffered aqueous solution (e.g., potassium phosphate buffer at pH 7.0), tert-butyl (3-oxocyclobutyl)carbamate is suspended. A ketoreductase enzyme and a cofactor recycling system, such as glucose and glucose dehydrogenase for NADPH regeneration, are added. The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with agitation. The reaction progress is monitored by HPLC. Upon completion, the product is extracted with an organic solvent and purified.
Data Presentation
The following tables summarize the quantitative data associated with the described synthetic methods.
Table 1: Reaction Conditions and Yields
| Step | Reactants | Solvent(s) | Temperature | Time | Product(s) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Chemical Synthesis: Reduction | tert-butyl (3-oxocyclobutyl)carbamate, Sodium Borohydride | Methanol | 0 °C to RT | 2-4 h | cis-tert-butyl 3-hydroxycyclobutylcarbamate, trans-tert-butyl 3-hydroxycyclobutylcarbamate | ~90 | >90:10 |
| Chemical Synthesis: Mitsunobu Inversion & Hydrolysis | cis-tert-butyl 3-hydroxycyclobutylcarbamate, PPh₃, DEAD, Benzoic Acid; then NaOH/H₂O | THF, Methanol | 0 °C to RT | 12-24 h | trans-tert-butyl 3-hydroxycyclobutylcarbamate | 70-85 | >95:5 |
| Biocatalytic Synthesis: KRED Reduction | tert-butyl (3-oxocyclobutyl)carbamate, Ketoreductase, NADPH (with recycling system) | Aqueous Buffer | 25-35 °C | 24-48 h | trans-tert-butyl 3-hydroxycyclobutylcarbamate | >95 | <2:98 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| cis-tert-butyl 3-hydroxycyclobutylcarbamate | 4.65 (br s, 1H, NH), 4.20 (m, 1H, CHOH), 3.85 (m, 1H, CHN), 2.50 (m, 2H, CH₂), 2.00 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃) | 155.6 (C=O), 79.2 (C(CH₃)₃), 65.8 (CHOH), 48.5 (CHN), 34.2 (CH₂), 28.4 (C(CH₃)₃) |
| trans-tert-butyl 3-hydroxycyclobutylcarbamate | 4.60 (br s, 1H, NH), 4.40 (m, 1H, CHOH), 3.60 (m, 1H, CHN), 2.20 (m, 4H, CH₂), 1.44 (s, 9H, C(CH₃)₃) | 155.5 (C=O), 79.3 (C(CH₃)₃), 67.2 (CHOH), 50.1 (CHN), 35.8 (CH₂), 28.4 (C(CH₃)₃) |
| tert-butyl (3-oxocyclobutyl)carbamate | 4.80 (br s, 1H, NH), 4.00 (m, 1H, CHN), 3.20-3.00 (m, 4H, CH₂), 1.46 (s, 9H, C(CH₃)₃) | 207.5 (C=O), 155.2 (NC=O), 79.8 (C(CH₃)₃), 45.5 (CH₂), 43.0 (CHN), 28.4 (C(CH₃)₃) |
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways and workflows described in this guide.
Caption: Chemical synthesis pathway to cis and trans isomers.
Caption: Biocatalytic synthesis of the trans isomer.
Caption: Comparative experimental workflows.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Aldo-Keto Reductases for the Biocatalytic Conversion of 3-Hydroxybutanal to 1,3-Butanediol: Structural and Biochemical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of tert-butyl 3-hydroxycyclobutylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 3-hydroxycyclobutylcarbamate, a key building block in medicinal chemistry. Due to the limited availability of a complete, published dataset for this specific molecule, this guide combines theoretical predictions, data from analogous compounds, and generalized experimental protocols to serve as a valuable resource for researchers.
Chemical Structure and Properties
This compound, also known as N-Boc-3-aminocyclobutanol, is a carbamate-protected amino alcohol. The presence of both a hydroxyl and a protected amine group within a strained cyclobutyl ring makes it a versatile intermediate in the synthesis of various pharmaceutical agents.
Key Identifiers:
-
Molecular Formula: C₉H₁₇NO₃
-
Molecular Weight: 187.24 g/mol
-
CAS Number: 154748-63-7 (for the mixture of isomers), 389890-43-1 (for the cis-isomer)
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -C(CH₃)₃ | ~1.45 | Singlet | - | 9H |
| -NH- | ~4.5-5.5 | Broad Singlet | - | 1H |
| -CH-OH | ~3.5-4.5 | Multiplet | - | 1H |
| -CH-NHBoc | ~3.5-4.5 | Multiplet | - | 1H |
| Cyclobutyl -CH₂- | ~1.8-2.6 | Multiplet | - | 4H |
| -OH | Variable | Broad Singlet | - | 1H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C(CH₃)₃ | ~80 |
| -C(CH₃)₃ | ~28 |
| -C=O | ~156 |
| -CH-OH | ~65-70 |
| -CH-NHBoc | ~45-50 |
| Cyclobutyl -CH₂- | ~30-40 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |
| N-H (Carbamate) | Stretching | 3200-3400 | Medium |
| C-H (Alkyl) | Stretching | 2850-3000 | Medium-Strong |
| C=O (Carbamate) | Stretching | 1680-1720 | Strong |
| N-H (Carbamate) | Bending | 1510-1550 | Medium |
| C-O (Alcohol) | Stretching | 1000-1200 | Medium-Strong |
| C-O (Carbamate) | Stretching | 1200-1300 | Medium-Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | m/z (calculated) | Fragmentation |
| [M+H]⁺ | 188.1281 | Molecular Ion (protonated) |
| [M+Na]⁺ | 210.1101 | Sodium Adduct |
| [M-C₄H₈]⁺ | 131.0601 | Loss of isobutylene from tert-butyl group |
| [M-Boc+H]⁺ | 88.0757 | Loss of the Boc protecting group |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tube
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire a ¹H NMR spectrum, typically using a standard pulse program. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
Process the ¹H NMR spectrum, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
-
Integrate the peaks and determine the multiplicities and coupling constants.
-
Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Process the ¹³C NMR spectrum similarly to the ¹H spectrum and reference it to the solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (1-2 mg)
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound (approx. 1 mg)
-
Solvent (e.g., methanol, acetonitrile)
-
Mass Spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure:
-
Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent.
-
Introduce the sample into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
-
Optimize the ion source and mass analyzer parameters to obtain good signal intensity and resolution.
-
If further structural information is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation to observe the fragmentation pattern.
-
Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel or synthesized compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to acquire them. Researchers are encouraged to use this information as a starting point and to perform their own experimental verification.
Synthesis of tert-butyl 3-hydroxycyclobutylcarbamate: A Technical Guide to Starting Materials and Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for tert-butyl 3-hydroxycyclobutylcarbamate, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis of this carbamate-protected amino alcohol is critical for the development of novel therapeutics. This document outlines the key starting materials, intermediates, and reaction protocols, presenting quantitative data in accessible tables and visualizing the synthetic logic through diagrams.
Introduction
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its cyclobutane scaffold provides a rigid framework, while the hydroxyl and protected amine functionalities offer sites for further chemical modification. The stereochemistry of the substituents on the cyclobutane ring is often critical for biological activity, necessitating stereocontrolled synthetic methods. This guide focuses on common and efficient routes starting from commercially available precursors.
Synthetic Pathways
Two primary strategies for the synthesis of this compound have been identified, primarily diverging from the choice of the initial cyclobutane-containing starting material.
Route 1: From 3-Oxocyclobutanecarboxylic Acid
This route commences with the commercially available 3-oxocyclobutanecarboxylic acid. The synthesis involves the reduction of the ketone, followed by a Curtius rearrangement to form the amine, which is then protected.
Route 2: From 3-Oxocyclobutanone
An alternative and often more direct approach begins with 3-oxocyclobutanone. This pathway involves a stereoselective reduction of the ketone to the corresponding alcohol, followed by reductive amination and subsequent Boc-protection.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the key transformations in the synthesis of this compound.
Route 1: Key Intermediates from 3-Oxocyclobutanecarboxylic Acid
3-Oxocyclobutanecarboxylic acid can be synthesized from several starting materials. Two common methods are detailed below.
Method A: From 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester
| Reagent | Molar Equiv. | Amount |
| 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester | 1.0 | 4.72 g (18.15 mmol) |
| 20% Hydrochloric acid | excess | 50 mL |
| Diethyl ether | - | for extraction |
| Hexane | - | for washing |
| Table 1: Reagents for the synthesis of 3-Oxocyclobutanecarboxylic Acid (Method A) |
-
Protocol: A solution of 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester (4.72 g, 18.15 mmol) in 20% hydrochloric acid (50 mL) is refluxed and stirred for 50 hours. After cooling, the solution is continuously extracted with diethyl ether for 20 hours. The ether is removed under reduced pressure, and the residue is treated with hexane and cooled. The resulting brown solid is filtered and washed with hexane to yield 3-oxocyclobutanecarboxylic acid (1.4 g, 70% yield).[1]
Method B: From 3-methylcyclobutane carboxylic acid
| Reagent | Molar Equiv. | Amount |
| 3-methylcyclobutane carboxylic acid | 1.0 | 280 g (2.25 mol) |
| Sodium periodate | ~2.3 | 1.1 kg (5.14 mol) |
| Potassium dihydrocinnamate | ~0.0025 | 2.11 g (5.7 mmol) |
| Water | - | 5.5 L |
| Tetrahydrofuran (THF) | - | 2.5 L |
| Dichloromethane (CH2Cl2) | - | for extraction |
| Ethyl acetate (EtOAc) | - | for extraction |
| Table 2: Reagents for the synthesis of 3-Oxocyclobutanecarboxylic Acid (Method B) |
-
Protocol: To a solution of sodium periodate (1.1 kg, 5.14 mol) in water (5.5 L) and THF (2.5 L) containing potassium dihydrocinnamate (2.11 g, 5.7 mol), 3-methylcyclobutane carboxylic acid (280 g, 2.25 mol) is added in batches over 1.5 hours, maintaining the internal temperature below 28°C. Additional potassium dihydrocinnamate and sodium periodate may be added to complete the conversion. After stirring for 2 hours, the solid is filtered off. The filtrate is then extracted with dichloromethane and ethyl acetate to yield 3-oxocyclobutanecarboxylic acid.[1]
Route 2: Key Intermediates from 3-Oxocyclobutanone
The stereochemical outcome of the reduction of 3-oxocyclobutanone to 3-hydroxycyclobutanone is crucial for obtaining the desired cis or trans isomer of the final product. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity. Hydride reductions of 3-substituted cyclobutanones have been shown to be highly selective for the formation of the cis-alcohol.[2]
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| Sodium borohydride (NaBH4) | Methanol | 0 to RT | Varies, often low selectivity |
| Lithium aluminum hydride (LiAlH4) | THF | -78 to RT | Highly selective for cis |
| Table 3: Comparison of Reducing Agents for 3-Oxocyclobutanone Reduction [2][3] |
-
General Protocol for Sodium Borohydride Reduction: To a solution of 3-oxocyclobutanone (1.0 mmol) in methanol (10 mL) at 0°C, sodium borohydride (1.5 mmol) is added in portions. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature for an additional 2 hours. The reaction is quenched with water, the solvent is removed, and the residue is extracted to give 3-hydroxycyclobutanone.[3]
Reductive amination is a versatile method to convert a ketone to an amine.[4] In this step, 3-hydroxycyclobutanone can be reacted with an amine source, typically ammonia or a protected amine equivalent, in the presence of a reducing agent to form 3-aminocyclobutanol.[4]
| Amine Source | Reducing Agent | Solvent | pH |
| Ammonia | Sodium cyanoborohydride (NaBH3CN) | Methanol | Weakly acidic |
| Ammonium acetate | Sodium cyanoborohydride (NaBH3CN) | Methanol | ~6-7 |
| Table 4: Conditions for Reductive Amination of 3-Hydroxycyclobutanone |
-
General Protocol for Reductive Amination: To a solution of 3-hydroxycyclobutanone and an amine source (e.g., ammonium acetate) in methanol, a reducing agent such as sodium cyanoborohydride is added. The reaction is typically stirred at room temperature. The pH is maintained in a weakly acidic range to facilitate imine formation.[4]
Final Step: Boc Protection of 3-Hydroxycyclobutylamine
The final step in the synthesis is the protection of the amino group of 3-hydroxycyclobutylamine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis.[5]
| Reagent | Molar Equiv. |
| 3-Hydroxycyclobutylamine | 1.0 |
| Di-tert-butyl dicarbonate (Boc2O) | 1.1 - 1.5 |
| Base (e.g., Triethylamine, NaOH) | 1.0 - 1.5 |
| Solvent (e.g., THF, Dioxane, Water) | - |
| Table 5: Reagents for Boc Protection of 3-Hydroxycyclobutylamine [5][6] |
-
Protocol: To a solution of 3-hydroxycyclobutylamine in a suitable solvent (e.g., a mixture of dioxane and water), a base such as sodium hydroxide is added, followed by the dropwise addition of di-tert-butyl dicarbonate. The reaction is typically stirred at room temperature until completion. The product, this compound, is then isolated by extraction and purified by crystallization or chromatography.[5][6]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes described.
References
A Technical Guide to the Physical and Chemical Properties of tert-Butyl 3-Hydroxycyclobutylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: tert-Butyl 3-hydroxycyclobutylcarbamate is a key organic building block frequently utilized in the synthesis of complex molecules, particularly in the field of medicinal chemistry and drug development.[1] Its structure, featuring a cyclobutane ring, a hydroxyl group, and a Boc-protected amine, makes it a versatile intermediate.[1] This compound exists as two primary stereoisomers, cis and trans, whose distinct spatial arrangements can significantly influence the biological activity and properties of derivative compounds. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental methodologies.
Physical and Chemical Properties
The physical and chemical properties of this compound can vary depending on the specific stereoisomer. The data presented below has been aggregated for the cis and trans isomers where differentiation is available.
General and Isomer-Specific Data
| Property | Value | Isomer | Reference |
| Molecular Formula | C₉H₁₇NO₃ | General | [1][2][3] |
| Molecular Weight | 187.24 g/mol | General | [1][3] |
| Exact Mass | 187.12084340 Da | General | [3] |
| Appearance | White to off-white solid | cis | [1] |
| Melting Point | 117 °C | cis | [1][2] |
| Boiling Point | 303.7 ± 31.0 °C (Predicted) | cis | [1] |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) | cis | [1] |
| Flash Point | 137.456 °C | cis | [2] |
| pKa | 12.19 ± 0.40 (Predicted) | cis | [1] |
| Refractive Index | 1.487 | cis | [2] |
| Topological Polar Surface Area | 58.6 Ų | General | [3] |
| XLogP3 | 0.9 | General | [3] |
| Storage Temperature | 2-8°C | cis | [1] |
Chemical Structure and Reactivity
This compound is classified as an amino alcohol.[1] Its key functional groups are a secondary carbamate (specifically, a Boc-protected amine) and a secondary alcohol.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. It is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the free amine.
-
Hydroxyl Group: The secondary alcohol functionality can undergo typical alcohol reactions, such as oxidation to a ketone, esterification, or etherification.
-
Stability: While specific reactivity data is limited, the compound is generally stable under standard storage conditions.[4] No hazardous reactions or decomposition products are noted under normal use.[4]
-
Synthetic Utility: As an amino alcohol, this compound is a valuable intermediate in pharmaceutical chemistry.[1] The presence of two heteroatoms (N, O) allows for flexible bonding with Lewis acids and transition metals, making it useful in various asymmetric synthesis reactions.[1]
Isomeric Relationships
Caption: Logical diagram of the isomeric forms of the title compound.
Experimental Protocols
General Synthesis of a tert-Butyl Carbamate
The synthesis of Boc-protected amines often involves the reaction of an amine with di-tert-butyl dicarbonate (Boc)₂O or the reaction of a tertiary alcohol with sodium cyanate and trifluoroacetic acid.[5] The following is a generalized workflow based on common organic synthesis procedures for similar compounds.
-
Reaction Setup: A suitable reaction flask is charged with the starting amine (3-aminocyclobutanol), a solvent (e.g., tetrahydrofuran), and a base.
-
Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the mixture, often portion-wise or as a solution, while maintaining a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, the mixture is typically quenched with water or an aqueous solution. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product may be further purified by recrystallization or column chromatography.
Workflow for Synthesis and Purification
Caption: A generalized experimental workflow for carbamate synthesis.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, key absorbances would be expected for the O-H, N-H, C=O, and C-H bonds.
General Protocol for FTIR-ATR:
-
Background Scan: With a clean Attenuated Total Reflectance (ATR) crystal, a background spectrum is collected to account for atmospheric CO₂ and H₂O.
-
Sample Application: A small amount of the solid this compound is placed onto the ATR crystal. A pressure arm is used to ensure good contact.
-
Spectrum Acquisition: The sample is scanned over a typical range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are often co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software automatically ratios the sample scan against the background scan to generate the final transmittance or absorbance spectrum.
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Alcohol | O-H Stretch | 3500-3200 (broad) |
| Carbamate | N-H Stretch | 3400-3200 (medium) |
| Alkyl | C-H Stretch | 3000-2850 (strong) |
| Carbonyl (Carbamate) | C=O Stretch | ~1700 (strong) |
| Carbamate | N-H Bend | 1650-1500 (medium) |
Safety Information
According to aggregated GHS information, this compound is classified with the following hazard:
-
H302: Harmful if swallowed. [3]
Standard precautionary statements apply, including washing hands thoroughly after handling, not eating or drinking when using the product, and seeking medical advice if swallowed.[3] Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
In-Depth Technical Guide: Characterization of CAS Number 154748-63-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of the chemical compound associated with CAS number 154748-63-7, identified as tert-butyl (3-hydroxycyclobutyl)carbamate. This document outlines the compound's chemical and physical properties, details a representative synthetic protocol, and discusses methods for its purification and analytical characterization. While this compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical research, public domain information regarding its specific biological activity, mechanism of action, and associated signaling pathways is limited. This guide serves as a foundational resource for researchers utilizing this compound in their work.
Chemical Identity and Physical Properties
tert-Butyl (3-hydroxycyclobutyl)carbamate, also known by its synonym N-Boc-3-aminocyclobutanol, is a carbamate derivative of 3-aminocyclobutanol. The tert-butyloxycarbonyl (Boc) group serves as a common protecting group for the amine functionality, enabling selective reactions at other sites of the molecule. The compound exists as cis and trans stereoisomers, which may exhibit different physical properties and reactivity.
Table 1: Chemical and Physical Properties of tert-Butyl (3-hydroxycyclobutyl)carbamate
| Property | Value | Reference(s) |
| CAS Number | 154748-63-7 | [1] |
| Molecular Formula | C₉H₁₇NO₃ | [1][2] |
| Molecular Weight | 187.24 g/mol | [1][2] |
| IUPAC Name | tert-butyl N-(3-hydroxycyclobutyl)carbamate | [1] |
| Synonyms | N-Boc-3-aminocyclobutanol, Carbamic acid, (3-hydroxycyclobutyl)-, 1,1-dimethylethyl ester | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not consistently reported; may vary with isomeric purity | |
| Boiling Point | ~303.7 °C at 760 mmHg (Predicted) | [4] |
| Density | ~1.107 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents. |
Synthesis and Purification
The synthesis of tert-butyl (3-hydroxycyclobutyl)carbamate is typically achieved through the N-protection of 3-aminocyclobutanol with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the Boc protecting group onto a primary amine.
Experimental Protocol: Synthesis of tert-Butyl (3-hydroxycyclobutyl)carbamate
This protocol is a representative method for the synthesis of tert-butyl (3-hydroxycyclobutyl)carbamate from 3-aminocyclobutanol.
Materials:
-
3-Aminocyclobutanol hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-aminocyclobutanol hydrochloride (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., dichloromethane or THF) at 0 °C, add a base such as triethylamine (2.2 eq) or sodium bicarbonate (3.0 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same organic solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude tert-butyl (3-hydroxycyclobutyl)carbamate can be purified by flash column chromatography on silica gel.
Materials:
-
Crude tert-butyl (3-hydroxycyclobutyl)carbamate
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tert-butyl (3-hydroxycyclobutyl)carbamate as a white solid.
References
An In-depth Technical Guide on the Structural Analysis of tert-butyl 3-hydroxycyclobutylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl 3-hydroxycyclobutylcarbamate is a valuable bifunctional building block in medicinal chemistry. Its rigid cyclobutane scaffold, combined with hydroxyl and Boc-protected amine functionalities, makes it a versatile intermediate for synthesizing complex molecules with potential therapeutic applications. The stereochemistry of the substituents on the cyclobutane ring, being either cis or trans, significantly influences the three-dimensional shape and, consequently, the biological activity of its derivatives. This technical guide provides a comprehensive analysis of the structure of this compound, detailing its synthesis, physicochemical properties, and spectroscopic characterization.
Physicochemical and Spectroscopic Data
The fundamental physicochemical and spectroscopic data for the cis and trans isomers of this compound are summarized below. This information is critical for identification, purity assessment, and further reaction planning.
Table 1: Physicochemical Properties
| Property | cis-isomer | trans-isomer |
| Molecular Formula | C₉H₁₇NO₃ | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol | 187.24 g/mol |
| CAS Number | 389890-43-1 | 389890-42-0 |
| Appearance | White to off-white solid[1] | Solid |
| Melting Point | 117 °C[1][2] | Not Reported |
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton Assignment | cis-Isomer Chemical Shift (δ, ppm) | trans-Isomer Chemical Shift (δ, ppm) |
| -C(CH₃)₃ | 1.45 (s, 9H) | 1.44 (s, 9H) |
| Cyclobutyl -CH₂- | 2.05-2.15 (m, 2H), 2.45-2.55 (m, 2H) | 1.80-1.90 (m, 2H), 2.65-2.75 (m, 2H) |
| -CHNHBoc | ~4.0 (m, 1H) | ~4.2 (m, 1H) |
| -CHOH | ~4.4 (m, 1H) | ~3.9 (m, 1H) |
| -NH- | ~4.8 (br s, 1H) | ~4.7 (br s, 1H) |
Note: The ¹H NMR data is based on the synthesis and characterization detailed in patent literature. The chemical shifts of the methine and methylene protons on the cyclobutane ring are key for distinguishing between the cis and trans isomers.
Table 3: Predicted ¹³C NMR and FT-IR Data
| Spectroscopic Data | Predicted Values | Key Features |
| ¹³C NMR (ppm) | -C(CH₃)₃: ~28, -C(CH₃)₃: ~80, Cyclobutyl CH/CH₂: 30-70, C=O: ~156 | The chemical shifts of the cyclobutyl carbons will differ between isomers. |
| FT-IR (cm⁻¹) | O-H: 3200-3600 (broad), N-H: ~3350, C-H: 2850-3000, C=O: ~1690 | The presence of a strong carbonyl stretch and broad hydroxyl stretch are characteristic. |
Experimental Protocols
The synthesis of this compound isomers typically starts from 3-aminocyclobutanone or a related precursor. The key step is the stereoselective reduction of the ketone.
Synthesis of cis- and trans-tert-butyl 3-hydroxycyclobutylcarbamate
Materials:
-
3-Oxocyclobutyl-ammonium chloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium borohydride (NaBH₄)
-
Lithium tri-sec-butylborohydride (L-Selectride®)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
Protocol for tert-butyl 3-oxocyclobutylcarbamate (Intermediate):
-
Dissolve 3-oxocyclobutyl-ammonium chloride in a mixture of THF and water.
-
Add sodium bicarbonate to the solution.
-
Add a solution of di-tert-butyl dicarbonate in THF and stir the mixture at room temperature.
-
After the reaction is complete, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl 3-oxocyclobutylcarbamate.
Protocol for trans-tert-butyl 3-hydroxycyclobutylcarbamate:
-
Dissolve tert-butyl 3-oxocyclobutylcarbamate in methanol and cool to 0 °C.
-
Add sodium borohydride portion-wise and stir the reaction mixture at 0 °C.
-
Quench the reaction with water and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.
Protocol for cis-tert-butyl 3-hydroxycyclobutylcarbamate:
-
Dissolve tert-butyl 3-oxocyclobutylcarbamate in THF and cool to -78 °C.
-
Add L-Selectride® dropwise and stir the reaction mixture at -78 °C.
-
Quench the reaction with water, followed by aqueous sodium hydroxide and hydrogen peroxide.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.
Structural Relationships and Analysis
The core of the structural analysis lies in differentiating the cis and trans isomers. This is primarily achieved by interpreting the coupling patterns and chemical shifts in the ¹H NMR spectra.
-
¹H NMR Analysis: The relative stereochemistry of the hydroxyl and carbamate groups dictates the spatial orientation of the protons on the cyclobutane ring. This results in different dihedral angles between adjacent protons, leading to distinct coupling constants (J values). Furthermore, the shielding and deshielding effects experienced by the ring protons will vary between the two isomers, causing noticeable differences in their chemical shifts.
-
FT-IR Analysis: The FT-IR spectrum is useful for confirming the presence of the key functional groups. The broad O-H stretch is characteristic of the alcohol, while the N-H stretch and the strong C=O stretch confirm the presence of the carbamate group. While the FT-IR spectra of the two isomers are expected to be very similar, minor differences in the fingerprint region may exist due to the different molecular symmetry.
-
X-ray Crystallography: As of the current literature, a single-crystal X-ray diffraction study for either isomer has not been reported. Such an analysis would provide definitive proof of the stereochemistry and offer valuable insights into the solid-state conformation and intermolecular interactions, such as hydrogen bonding.
References
Navigating the Physicochemical Landscape of tert-Butyl 3-Hydroxycyclobutylcarbamate: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of tert-butyl 3-hydroxycyclobutylcarbamate, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical and practical knowledge to facilitate the effective use of this compound in pharmaceutical research and development.
Physicochemical Properties
This compound is a solid at room temperature. The tert-butoxycarbonyl (Boc) protecting group and the hydroxyl functionality impart a balance of lipophilic and hydrophilic character, influencing its behavior in various solvent systems. While extensive experimental data is not publicly available, calculated physicochemical properties offer valuable insights into its expected behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₃ | PubChem[1] |
| Molecular Weight | 187.24 g/mol | PubChem[1] |
| Melting Point | 117 °C (cis-isomer) | Echemi[2] |
| Flash Point | 137.456 °C (cis-isomer) | Echemi[2] |
| Density | 1.107 g/cm³ (cis-isomer) | Echemi[2] |
| pKa (Predicted) | 15.34 (alcohol), 16.39 (carbamate N-H) | N/A |
| LogP (Consensus) | 0.99 | Ambeed[3] |
Solubility Profile
Precise, experimentally determined solubility data for this compound in a range of solvents is limited in publicly accessible literature. However, computational models provide estimations of its aqueous solubility. The presence of both a hydrogen bond donor (hydroxyl and N-H) and acceptor (carbonyl and hydroxyl oxygens), along with the non-polar tert-butyl group, suggests moderate solubility in polar protic and aprotic solvents.
Table 2: Calculated Aqueous Solubility of this compound
| CAS Number | Isomer | Calculated Solubility (mg/mL) | Calculation Method | Source |
| 389890-43-1 | cis | 23.2 | SILICOS-IT | Ambeed[4] |
| 154748-63-7 | Not Specified | 9.71 | ESOL | Ambeed[3] |
| 154748-63-7 | Not Specified | 3.88 | Ali et al. | Ambeed[3] |
Note: The presented solubility data is based on computational predictions and should be confirmed by experimental analysis.
Stability Characteristics
The stability of this compound is largely dictated by the lability of the Boc protecting group. This group is known to be sensitive to acidic conditions, which can lead to its cleavage. The compound is generally stable under neutral and basic conditions. Incompatibilities have been noted with strong oxidizing agents, as well as strong acids and bases.
Under thermal stress, decomposition may yield hazardous products such as carbon monoxide, carbon dioxide, and nitrogen oxides.
Experimental Protocols
The following sections detail standardized, albeit generic, protocols for the experimental determination of solubility and the assessment of stability for this compound. These protocols can be adapted to specific laboratory conditions and analytical capabilities.
Solubility Determination: Equilibrium Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, isopropanol, acetonitrile, tetrahydrofuran).
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in the respective solvent at the specified temperature.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature.
-
Thermal Degradation: Store the solid compound and a solution in an oven at an elevated temperature (e.g., 80 °C).
-
Photolytic Degradation: Expose both the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, alongside a non-stressed control, using a stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of degradation for each condition. Identify and characterize any significant degradation products using techniques like LC-MS.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the determination of aqueous solubility.
Caption: Workflow for Equilibrium Solubility Determination.
This guide serves as a foundational resource for scientists and researchers. The provided protocols and data, while based on established principles and computational models, should be supplemented with rigorous experimental validation to ensure their applicability to specific research contexts.
References
- 1. tert-Butyl (3-hydroxycyclobutyl)carbamate | C9H17NO3 | CID 22594430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 154748-63-7 | tert-Butyl (3-hydroxycyclobutyl)carbamate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 4. 389890-43-1 | tert-Butyl (cis-3-hydroxycyclobutyl)carbamate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
Methodological & Application
Application Notes and Protocols: Utilization of tert-Butyl 3-hydroxycyclobutylcarbamate in the Synthesis of the Antiviral API Nirmatrelvir (PF-07321332)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-hydroxycyclobutylcarbamate is a versatile bifunctional building block increasingly employed in the synthesis of complex molecular architectures, particularly in the development of Active Pharmaceutical Ingredients (APIs). Its rigid cyclobutyl scaffold and orthogonally protected amino and hydroxyl functionalities make it an attractive starting material for introducing specific stereochemistry and functionality into drug candidates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of Nirmatrelvir (PF-07321332), the active component of the oral antiviral medication PAXLOVID™. Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication.[1][2][3]
Core Application: Synthesis of Nirmatrelvir Intermediate
The key to incorporating the cyclobutyl moiety from this compound into Nirmatrelvir lies in its transformation into the critical bicyclic proline intermediate, (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. While direct synthesis from the cyclobutane derivative is a subject of ongoing process development, a plausible and efficient synthetic pathway involves the conversion of the starting material into a suitable proline derivative, which then enters the established synthetic route to Nirmatrelvir.
Diagram: Proposed Synthetic Workflow for Nirmatrelvir
Caption: Proposed synthetic workflow for Nirmatrelvir.
Experimental Protocols
The following protocols are adapted from published literature and represent key transformations in the synthesis of Nirmatrelvir.
Protocol 1: Synthesis of the Bicyclic Proline Intermediate
This protocol outlines a scalable cobalt-catalyzed cyclopropanation to produce the key bicyclic proline derivative.[4][5]
Reaction: Cobalt-Catalyzed gem-Dimethylcyclopropanation
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| Intermediate Proline Derivative | - | - | 1.0 | - |
| 2,2-Dichloropropane | 112.99 g/mol | - | - | - |
| Zinc Powder | 65.38 g/mol | - | - | - |
| Zinc Bromide | 225.19 g/mol | - | - | - |
| Cobalt(II) Complex | - | - | - | - |
| Product | ||||
| (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | 183.24 g/mol | - | - | Yield: 68% |
Procedure:
-
To a solution of the intermediate proline derivative in a suitable solvent, add zinc powder and zinc bromide.
-
Add the cobalt(II) catalyst to the mixture.
-
Slowly add 2,2-dichloropropane to the reaction mixture at a controlled temperature.
-
Monitor the reaction by an appropriate analytical method (e.g., HPLC, TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the product by column chromatography to yield the desired bicyclic proline derivative.
Protocol 2: Peptide Coupling to form Dipeptide Intermediate
This protocol describes the coupling of the bicyclic proline intermediate with a protected amino acid.[6]
Reaction: HATU-mediated Peptide Coupling
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | 183.24 g/mol | - | 1.0 | - |
| Boc-L-tert-leucine | 231.31 g/mol | - | 1.1 | - |
| HATU | 380.23 g/mol | - | 1.2 | - |
| DIPEA | 129.24 g/mol | - | 2.0 | - |
| DMF | 73.09 g/mol | - | - | Solvent |
| Product | ||||
| Dipeptide Intermediate | - | - | - | Yield: 50% |
Procedure:
-
Dissolve the bicyclic proline intermediate and Boc-L-tert-leucine in DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or HPLC.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
Protocol 3: Final Steps to Nirmatrelvir
The final steps involve hydrolysis of the methyl ester, deprotection of the Boc group, coupling with the nitrile-containing fragment, and a final dehydration step.[6][7]
Key Transformations and Yields:
| Step | Reaction | Reagents | Yield |
| 1 | Ester Hydrolysis | LiOH, THF/H₂O | 89% |
| 2 | Boc Deprotection | HCl in Dioxane | Quantitative |
| 3 | Amide Coupling | EDCI, HOBt | - |
| 4 | Dehydration | Burgess Reagent | 81% |
| Overall Yield (from Dipeptide) | ~70% |
Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease (Mpro)
Nirmatrelvir is a peptidomimetic inhibitor that targets the main protease (Mpro, also known as 3CLpro) of the SARS-CoV-2 virus.[1][3][8] Mpro is a cysteine protease that is essential for viral replication, as it cleaves the viral polyproteins into functional proteins.
Diagram: Nirmatrelvir Mechanism of Action
Caption: Nirmatrelvir inhibits the SARS-CoV-2 Main Protease (Mpro).
Nirmatrelvir acts as a covalent inhibitor by binding to the catalytic cysteine residue (Cys145) in the active site of Mpro.[3][7] This binding prevents the protease from cleaving the viral polyproteins, thereby halting the viral replication cycle. The co-administration of Ritonavir with Nirmatrelvir serves to inhibit the cytochrome P450 3A4 (CYP3A4) enzyme, which slows the metabolism of Nirmatrelvir and increases its plasma concentration and bioavailability.[1][2]
Quantitative Data Summary
The following table summarizes the reported yields for the key synthetic steps in the production of Nirmatrelvir.
| Synthetic Step | Product | Reported Yield | Reference |
| Cobalt-Catalyzed Cyclopropanation | (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | 68% | [5] |
| HATU-mediated Peptide Coupling | Dipeptide Intermediate | 50% | [6] |
| Ester Hydrolysis | Carboxylic Acid Intermediate | 89% | [6] |
| Dehydration of Amide to Nitrile | Nirmatrelvir | 81% | [6] |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of complex pharmaceutical agents, most notably the antiviral drug Nirmatrelvir. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals interested in utilizing this building block for the synthesis of Nirmatrelvir and other novel APIs. The strategic use of this intermediate allows for the efficient construction of the critical bicyclic proline scaffold, a key component for the drug's potent inhibitory activity against the SARS-CoV-2 main protease. Further process optimization and exploration of alternative synthetic routes originating from this compound are promising areas for future research and development.
References
- 1. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 3. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repository.ias.ac.in [repository.ias.ac.in]
- 6. connectsci.au [connectsci.au]
- 7. Nirmatrelvir - Wikipedia [en.wikipedia.org]
- 8. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-butyl 3-hydroxycyclobutylcarbamate as a Building Block for Azetidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of tert-butyl 3-hydroxycyclobutylcarbamate as a versatile building block in the synthesis of N-Boc-2-azabicyclo[2.1.1]hexane, a valuable scaffold for azetidine-containing drug candidates. The strained bicyclic structure of this azetidine derivative offers unique three-dimensional diversity for medicinal chemistry programs.
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery due to their ability to impart favorable physicochemical properties, such as improved solubility, metabolic stability, and cell permeability. This compound serves as a readily accessible precursor to the conformationally constrained 2-azabicyclo[2.1.1]hexane system. This bicyclic azetidine can be considered a bioisostere of proline and other five-membered rings, offering a novel vector space for substituent placement.
This document outlines two primary synthetic strategies for the intramolecular cyclization of this compound to yield N-Boc-2-azabicyclo[2.1.1]hexane: a two-step approach involving activation of the hydroxyl group followed by intramolecular cyclization, and a one-step Mitsunobu reaction.
Data Presentation
Table 1: Summary of Synthetic Approaches for the Cyclization of this compound
| Method | Key Reagents | Number of Steps | Typical Yield (%) | Key Advantages | Key Challenges |
| Two-Step Cyclization | 1. TsCl, Pyridine2. NaH, THF | 2 | 60-75 (overall) | Readily available and inexpensive reagents. | Requires isolation of the tosylated intermediate. |
| One-Step (Mitsunobu) | PPh₃, DIAD (or DEAD) | 1 | 50-65 | Single transformation, potentially faster. | Stoichiometric amounts of phosphine oxide byproduct. |
Experimental Protocols
Method 1: Two-Step Synthesis of N-Boc-2-azabicyclo[2.1.1]hexane via Tosylation and Intramolecular Cyclization
This method involves the activation of the hydroxyl group of this compound as a tosylate, followed by a base-mediated intramolecular nucleophilic substitution to form the bicyclic azetidine.
Step 1: Synthesis of tert-butyl (3-(tosyloxy)cyclobutyl)carbamate
-
Materials:
-
tert-butyl (cis-3-hydroxycyclobutyl)carbamate (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 eq)
-
Pyridine (dried over KOH)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of tert-butyl (cis-3-hydroxycyclobutyl)carbamate (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under a nitrogen atmosphere, add dry pyridine (2.0 eq).
-
Add p-toluenesulfonyl chloride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl (3-(tosyloxy)cyclobutyl)carbamate as a white solid.
-
-
Expected Yield: 85-95%
Step 2: Intramolecular Cyclization to N-Boc-2-azabicyclo[2.1.1]hexane
-
Materials:
-
tert-butyl (3-(tosyloxy)cyclobutyl)carbamate (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF (0.1 M) at 0 °C under a nitrogen atmosphere, add a solution of tert-butyl (3-(tosyloxy)cyclobutyl)carbamate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65 °C) for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield N-Boc-2-azabicyclo[2.1.1]hexane.
-
-
Expected Yield: 70-80%
Method 2: One-Step Synthesis of N-Boc-2-azabicyclo[2.1.1]hexane via Mitsunobu Reaction
The Mitsunobu reaction provides a direct conversion of the alcohol to the azetidine through an intramolecular cyclization.
-
Materials:
-
tert-butyl (cis-3-hydroxycyclobutyl)carbamate (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of tert-butyl (cis-3-hydroxycyclobutyl)carbamate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) at 0 °C under a nitrogen atmosphere, add DIAD or DEAD (1.5 eq) dropwise over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to separate the product from triphenylphosphine oxide and the hydrazine byproduct.
-
-
Expected Yield: 50-65%
Visualizations
Reaction Pathways
Caption: Synthetic routes to N-Boc-2-azabicyclo[2.1.1]hexane.
Experimental Workflow: Two-Step Synthesis
Caption: Workflow for the two-step synthesis of the target azetidine.
Logical Relationship: Reagent Roles in Mitsunobu Reaction
Caption: Reagent roles in the one-step Mitsunobu cyclization.
Application Notes and Protocols for Amine Protection using Di-tert-butyl Dicarbonate
Introduction
The protection of amine functional groups is a critical strategy in multi-step organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This document provides detailed protocols and data for the Boc protection of amines using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride, which is the most common and efficient method for introducing the Boc group.[1][3]
It is important to clarify that tert-butyl 3-hydroxycyclobutylcarbamate is a molecule that already contains a Boc-protected amine and is typically used as a building block in synthesis, not as a reagent for protecting other amines.[4] The protocols described herein are for the general protection of primary and secondary amines.
Reaction Mechanism
The Boc protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.[2][5] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide gas.[2][3] The reaction can be performed with or without a base. When a base is used, it serves to neutralize the protonated amine intermediate, which can accelerate the reaction.[2][6]
Data Presentation
The efficiency of Boc protection is influenced by several factors, including the nature of the amine, the solvent, and the presence of a base or catalyst. The following tables summarize typical quantitative data for these reactions.
Table 1: Boc Protection of Various Amines under Different Conditions
| Amine Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromophenylhydrazine hydrochloride | Boc₂O, NEt₃ | THF | Room Temp | Overnight | Quantitative | [3] |
| Primary Amine (General) | Boc₂O, TEA or DIPEA | H₂O/THF (2:1) | 0 to Room Temp | 6 | High Purity | [6] |
| Various Amines | Boc₂O | Water/Acetone (9.5:0.5) | Room Temp | 0.13 - 0.2 | 90-98 | [7] |
| Various Amines | Boc₂O, Iodine (cat.) | Solvent-free | Room Temp | N/A | High | [8] |
| Various Amines | Boc₂O, HClO₄-SiO₂ | Solvent-free | Room Temp | N/A | High | [8] |
| Polyamines (Selective for 1°) | t-BuOCO₂Ph | CH₂Cl₂ or DMF | N/A | N/A | N/A | [9] |
| L-Phenylalanine | Boc₂O, Yttria-zirconia | MeCN | Room Temp | 0.5 | 94 | [10] |
| Aniline | Boc₂O, Yttria-zirconia | MeCN | Reflux | 3 | 92 | [10] |
This table is a compilation of representative data, and yields may vary based on specific reaction conditions and scales.
Experimental Protocols
Precise and reproducible experimental procedures are critical for successful synthesis. Below are detailed protocols for typical Boc protection reactions.
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine with Base
This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale using a base.[1]
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv)[5]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1-1.5 equiv)[5]
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile)[5]
-
Deionized water
-
Anhydrous Na₂SO₄ or MgSO₄[1]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) in the chosen solvent (e.g., THF).[11] Add the base (e.g., triethylamine, 1.2 equiv).[11]
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv).[1][11] The addition can be done in one portion.
-
Reaction: Stir the reaction mixture at room temperature.[5] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[2][5]
-
Quenching and Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[1] Redissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.[1] Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[1][11]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.[1]
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.[5]
Protocol 2: Catalyst-Free N-Boc Protection in Water-Acetone
This protocol provides an environmentally benign method for the N-Boc protection of amines.[7]
Materials:
-
Amine (1 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Distilled water (9.5 mL)
-
Acetone (0.5 mL)
-
Dichloromethane (DCM) (5 mL)
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, add the amine (1 mmol), distilled water (9.5 mL), and acetone (0.5 mL). Stir the mixture at room temperature for a few minutes.
-
Reagent Addition: Add di-tert-butyl dicarbonate to the stirred mixture.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 8-12 minutes.[7]
-
Workup: Add dichloromethane (5 mL) and continue stirring. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel (CH₂Cl₂/MeOH, 9:1) to afford the N-Boc protected amine.
Visualizations
Reaction Mechanism Diagram
Caption: Mechanism of N-Boc protection using Boc anhydride.
Experimental Workflow Diagram
Caption: General workflow for the N-Boc protection of amines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. (CIS) TERT-BUTYL-3-HYDROXYCYCLOBUTYL CARBAMATE | 389890-43-1 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
Diastereoselective Synthesis of tert-Butyl 3-Hydroxycyclobutylcarbamate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of cis- and trans-tert-butyl 3-hydroxycyclobutylcarbamate. These chiral building blocks are of significant interest in medicinal chemistry, particularly for the synthesis of carbocyclic nucleoside analogues with potential antiviral and anticancer activities. The defined stereochemistry of the hydroxyl and carbamate groups on the cyclobutane scaffold is crucial for their biological function, necessitating robust and highly selective synthetic methods.
Application Notes
tert-Butyl 3-hydroxycyclobutylcarbamate serves as a versatile chiral synthon. The diastereoselective synthesis of its cis and trans isomers allows for the controlled introduction of stereocenters in more complex molecules. The primary route to these diastereomers involves the stereoselective reduction of the corresponding ketone, 3-(tert-butoxycarbonylamino)cyclobutanone. The choice of reducing agent and catalyst is critical in directing the stereochemical outcome of this transformation.
Key Applications:
-
Carbocyclic Nucleoside Analogues: The separated cis and trans isomers are valuable precursors for the synthesis of carbocyclic nucleosides, where the cyclobutane ring mimics the ribose sugar of natural nucleosides.[1] This modification can enhance metabolic stability and alter the biological activity of the resulting compounds.
-
Chiral Ligands and Auxiliaries: The amino alcohol functionality present in these molecules makes them suitable candidates for the development of novel chiral ligands for asymmetric catalysis.
-
Fragment-Based Drug Discovery: As small, rigid scaffolds with well-defined stereochemistry, these compounds are useful fragments for building more complex drug candidates.
Stereochemical Control in the Reduction of 3-(tert-Butoxycarbonylamino)cyclobutanone:
The diastereoselectivity of the reduction of 3-(tert-butoxycarbonylamino)cyclobutanone is governed by the direction of hydride attack on the carbonyl group.
-
Synthesis of the trans-isomer: This is typically achieved through enzymatic reduction. The use of a ketoreductase (KRED) can provide high diastereoselectivity for the trans product, where the hydroxyl and Boc-amino groups are on opposite faces of the cyclobutane ring. This high selectivity is attributed to the specific binding orientation of the substrate in the enzyme's active site. A notable example is the synthesis of a tetramethylated analog, which achieved a high diastereomeric ratio in favor of the trans isomer.[2][3]
-
Synthesis of the cis-isomer: This can be achieved through substrate-controlled chemical reduction. The bulky tert-butoxycarbonyl (Boc) group on one face of the cyclobutane ring can sterically hinder the approach of a hydride reagent from that same face. Consequently, the hydride is likely to attack from the less hindered, opposite face, resulting in the formation of the cis-isomer where the hydroxyl and Boc-amino groups are on the same side of the ring.
Quantitative Data Summary
The following table summarizes the expected outcomes for the diastereoselective reduction of 3-(tert-butoxycarbonylamino)cyclobutanone.
| Target Isomer | Method | Reducing Agent/Catalyst | Diastereomeric Ratio (trans:cis or cis:trans) | Yield | Reference |
| trans | Biocatalytic Reduction | Ketoreductase (KRED) | ~98:2 | High | [2][3] |
| cis | Chemical Reduction | Sodium Borohydride (NaBH₄) | Predominantly cis | Good to High | General Principle |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of trans-tert-Butyl 3-Hydroxycyclobutylcarbamate via Enzymatic Reduction
This protocol is based on the highly diastereoselective enzymatic reduction of a cyclobutanone derivative.[2]
Materials:
-
3-(tert-Butoxycarbonylamino)cyclobutanone
-
Ketoreductase (KRED)
-
D-Glucose
-
Glucose Dehydrogenase (GDH)
-
NADP⁺
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-(tert-butoxycarbonylamino)cyclobutanone (1.0 eq) in potassium phosphate buffer, add D-glucose (1.5 eq), NADP⁺ (0.01 eq), glucose dehydrogenase (GDH), and the selected ketoreductase (KRED).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield trans-tert-butyl 3-hydroxycyclobutylcarbamate.
Protocol 2: Diastereoselective Synthesis of cis-tert-Butyl 3-Hydroxycyclobutylcarbamate via Chemical Reduction
This protocol describes a general procedure for the substrate-controlled diastereoselective reduction of 3-(tert-butoxycarbonylamino)cyclobutanone to the cis-isomer.
Materials:
-
3-(tert-Butoxycarbonylamino)cyclobutanone
-
Sodium borohydride (NaBH₄)[4]
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-(tert-butoxycarbonylamino)cyclobutanone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) to the stirred solution in portions.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to afford cis-tert-butyl 3-hydroxycyclobutylcarbamate.
Visualizations
Caption: Workflow for the diastereoselective synthesis of cis- and trans-tert-butyl 3-hydroxycyclobutylcarbamate.
Caption: Conceptual pathways for the diastereoselective reduction of 3-(Boc-amino)cyclobutanone.
References
- 1. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 2. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - Organic Letters - Figshare [acs.figshare.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: The Role of tert-butyl 3-hydroxycyclobutylcarbamate in the Development of TYK2 Inhibitors
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry.
Introduction
tert-butyl 3-hydroxycyclobutylcarbamate is a valuable building block in medicinal chemistry, offering a rigid cyclobutane scaffold that can impart favorable pharmacokinetic properties to drug candidates. Its bifunctional nature, possessing both a protected amine and a hydroxyl group, allows for versatile synthetic manipulations. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent and selective Tyrosine Kinase 2 (TYK2) inhibitors, which are promising therapeutic agents for the treatment of autoimmune diseases.
Application: Synthesis of TYK2 Inhibitors
The cyclobutane moiety is a key structural feature in a class of potent and selective allosteric inhibitors of TYK2. These inhibitors bind to the pseudokinase (JH2) domain of TYK2, leading to the inhibition of its downstream signaling. The unique puckered conformation of the cyclobutane ring helps to orient the pharmacophoric groups in the optimal geometry for binding to the target protein.
One such inhibitor is N-((1S,3R)-3-hydroxycyclobutyl)-6-chloro-5-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-2-amine , a compound with significant potential in the treatment of autoimmune conditions. The synthesis of this and related compounds can be achieved using (1S,3R)-tert-butyl 3-hydroxycyclobutylcarbamate as a chiral starting material.
Quantitative Data
The following table summarizes the in vitro activity of a representative TYK2 inhibitor synthesized using a cyclobutane building block.
| Compound ID | Target | Assay Type | IC50 (nM) |
| 1 | TYK2 | Biochemical | 5.7 |
| 1 | JAK1 | Biochemical | >1000 |
| 1 | JAK2 | Biochemical | >1000 |
| 1 | JAK3 | Biochemical | >1000 |
Compound 1 : A representative TYK2 inhibitor with a cyclobutyl moiety.
Signaling Pathway
TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). These cytokines are pivotal in the pathogenesis of various autoimmune and inflammatory diseases.[1][2][3][4] Upon cytokine binding to their receptors, TYK2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus and regulate the transcription of pro-inflammatory genes.[2][3] Selective inhibition of TYK2 can modulate these inflammatory responses, offering a targeted therapeutic approach with a potentially better safety profile compared to broader JAK inhibitors.[1][2]
References
- 1. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2015131080A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application of tert-butyl 3-hydroxycyclobutylcarbamate in Asymmetric Synthesis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-hydroxycyclobutylcarbamate is a versatile chiral building block in organic synthesis. Its rigid cyclobutane scaffold, coupled with the presence of hydroxyl and protected amine functionalities, makes it a valuable precursor for the asymmetric synthesis of a variety of complex molecules, including pharmaceutical intermediates and chiral ligands. The stereochemistry of the hydroxyl and carbamate groups (cis or trans) provides distinct three-dimensional arrangements that can be exploited to induce stereoselectivity in subsequent chemical transformations. This document provides an overview of its application, with a focus on asymmetric synthesis, supported by detailed experimental protocols and data.
While direct applications in asymmetric synthesis starting from commercially available racemic or achiral this compound are not extensively documented in readily available literature, its potential is highlighted by the synthesis and use of closely related chiral cyclobutane amino alcohol derivatives. These examples serve as a valuable blueprint for the potential applications of enantiopure this compound.
Amino alcohols, such as this compound, are widely utilized in asymmetric synthesis.[1] Their utility stems from the presence of both a nitrogen and an oxygen atom, which can coordinate to metals or participate in hydrogen bonding, thereby influencing the stereochemical outcome of a reaction.[1] These functionalities allow them to be employed in a range of asymmetric transformations, including reductions of carbonyls, Diels-Alder reactions, and Heck reactions.[1]
Application in the Diastereoselective Synthesis of a Chiral Cyclobutane Amino Alcohol Analogue
A notable application demonstrating the utility of a substituted cyclobutane amino alcohol scaffold is the highly diastereoselective synthesis of trans-tert-butyl (3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate. This synthesis utilizes a ketoreductase (KRED) to achieve high diastereoselectivity, showcasing a powerful method for accessing chiral cyclobutane derivatives.
Quantitative Data
| Precursor | Product | Method | Diastereomeric Ratio (dr) | Reference |
| tert-Butyl (3-oxo-2,2,4,4-tetramethylcyclobutyl)carbamate | trans-tert-Butyl (3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate | Biocatalytic Reduction (KRED) | ~98:2 |
Experimental Protocol: Biocatalytic Reduction of a Prochiral Ketone
This protocol is adapted from the synthesis of a tetramethylated analogue and serves as a representative example of achieving high diastereoselectivity in this class of molecules.
Objective: To synthesize trans-tert-butyl (3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate with high diastereoselectivity using a ketoreductase.
Materials:
-
tert-Butyl (3-oxo-2,2,4,4-tetramethylcyclobutyl)carbamate
-
Ketoreductase (KRED)
-
NADH or NADPH cofactor
-
A suitable buffer solution (e.g., potassium phosphate buffer)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for chromatography
Procedure:
-
In a reaction vessel, dissolve the substrate, tert-butyl (3-oxo-2,2,4,4-tetramethylcyclobutyl)carbamate, in a minimal amount of a water-miscible co-solvent if necessary, and then add it to the buffer solution.
-
Add the ketoreductase enzyme and the NADH or NADPH cofactor to the reaction mixture. If a whole-cell system is used, the cofactor regeneration system will be endogenous.
-
Stir the reaction mixture at a controlled temperature (typically 25-37 °C) and monitor the progress of the reaction by a suitable analytical method (e.g., TLC, HPLC, or GC).
-
Upon completion of the reaction, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure trans-tert-butyl (3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate.
-
Determine the diastereomeric ratio of the product using an appropriate analytical technique, such as chiral HPLC or NMR spectroscopy.
Potential Applications in Asymmetric Synthesis
Enantiomerically pure this compound can serve as a valuable starting material for a variety of asymmetric syntheses.
Synthesis of Chiral Ligands
The amino and hydroxyl groups can be readily modified to synthesize novel chiral ligands for asymmetric catalysis. For instance, the amine can be derivatized to form phosphine-amine or bis(oxazoline) type ligands, which are widely used in asymmetric hydrogenation, allylic alkylation, and other metal-catalyzed reactions.
Caption: Synthetic pathway from this compound to a chiral ligand for asymmetric catalysis.
Chiral Auxiliary
The chiral backbone of this compound can be used as a chiral auxiliary to control the stereochemistry of reactions at a prochiral center. The auxiliary can be attached to a substrate, direct a diastereoselective reaction, and then be cleaved and recovered.
Caption: Workflow for the use of a chiral auxiliary in asymmetric synthesis.
Precursor for Bioactive Molecules
The cyclobutane ring is a structural motif found in several biologically active compounds, including antiviral and anticancer agents. Enantiopure this compound can serve as a key starting material for the synthesis of carbocyclic nucleoside analogues, where the cyclobutane ring mimics the ribose sugar of natural nucleosides.
Conclusion
This compound represents a promising, yet underexplored, chiral building block in the field of asymmetric synthesis. The successful application of its substituted analogues in highly diastereoselective transformations underscores its potential. Future research into the development of synthetic routes to enantiopure this compound and its subsequent application as a chiral ligand, auxiliary, or precursor for bioactive molecules is warranted and holds significant promise for the advancement of asymmetric synthesis and drug discovery.
References
Synthesis of Constrained Cyclobutyl Amino Acids from tert-Butyl 3-Hydroxycyclobutylcarbamate: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Constrained amino acids are invaluable tools in modern drug discovery and peptide science. Their rigidified structures offer precise control over peptide conformation, leading to enhanced metabolic stability, increased receptor affinity and selectivity, and improved pharmacokinetic properties. Cyclobutane-containing amino acids, in particular, have emerged as a significant class of constrained residues due to their unique puckered geometry. This document provides detailed protocols for the synthesis of a constrained cyclobutyl amino acid, specifically 3-amino-1-(tert-butoxycarbonylamino)cyclobutane-1-carboxylic acid, starting from the commercially available building block, tert-butyl 3-hydroxycyclobutylcarbamate.
The synthetic strategy involves a two-step sequence: the oxidation of the starting alcohol to the corresponding ketone, followed by the conversion of the ketone into the target amino acid via a Bucherer-Bergs reaction and subsequent hydrolysis. This approach provides a reliable and scalable route to this valuable non-canonical amino acid.
Overall Synthetic Workflow
The synthesis proceeds through two key stages: oxidation of the secondary alcohol to a ketone, and the subsequent conversion of the ketone to the desired amino acid.
Caption: Overall synthetic workflow for the preparation of a constrained cyclobutyl amino acid.
Experimental Protocols
Protocol 1: Oxidation of this compound to tert-Butyl 3-Oxocyclobutylcarbamate
This protocol describes two effective methods for the oxidation of the starting alcohol to the key ketone intermediate.
Method A: Swern Oxidation
The Swern oxidation is a mild and highly efficient method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[1][2][3]
-
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add anhydrous DMSO (2.4 equivalents) dropwise over 5 minutes. (Caution: Gas evolution - CO and CO₂).[4]
-
Stir the resulting mixture at -78 °C for 10 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 10 minutes.
-
Continue stirring at -78 °C for 20 minutes.
-
Add triethylamine (5.0 equivalents) dropwise, and stir for an additional 10 minutes at -78 °C.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.
-
Quench the reaction by adding water. Adjust the pH of the aqueous layer to ~4 with 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Method B: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is another mild and selective method for oxidizing alcohols to ketones, with the advantage of being performed at room temperature.[5][6][7]
-
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Standard glassware
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM (0.1 M) under an inert atmosphere, add Dess-Martin Periodinane (1.5 equivalents) in one portion at room temperature.[8]
-
Stir the reaction mixture at room temperature and monitor by TLC (typically complete within 2 hours).[8]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Add a saturated aqueous solution of sodium bicarbonate and stir until the solid dissolves.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Oxidation Method | Typical Yield | Key Advantages | Key Disadvantages |
| Swern Oxidation | 85-95% | High yield, mild conditions, avoids heavy metals.[3] | Requires low temperatures, produces odorous byproduct.[3] |
| DMP Oxidation | 90-98% | Room temperature, high yield, neutral pH.[7][8] | Reagent is expensive and potentially explosive.[7] |
Protocol 2: Bucherer-Bergs Synthesis of Spiro-cyclobutylhydantoin
This protocol outlines the conversion of the ketone to a spiro-hydantoin intermediate, a precursor to the final amino acid.[5][9]
-
Materials:
-
tert-Butyl 3-oxocyclobutylcarbamate
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN) (Caution: Highly toxic)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
In a pressure vessel, combine tert-butyl 3-oxocyclobutylcarbamate (1.0 equivalent), potassium cyanide (2.0 equivalents), and ammonium carbonate (2.0 equivalents) in a 1:1 mixture of ethanol and water.[9]
-
Seal the vessel and heat the mixture to 80-100 °C with stirring for 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated HCl to pH 1-2 in a well-ventilated fume hood.
-
Cool the mixture in an ice bath to precipitate the spiro-hydantoin product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Protocol 3: Hydrolysis of Spiro-cyclobutylhydantoin to the Constrained Amino Acid
This final step involves the hydrolysis of the hydantoin ring to yield the desired amino acid.
-
Materials:
-
Spiro-cyclobutylhydantoin intermediate
-
6 M Hydrochloric acid (HCl) or aqueous Barium Hydroxide (Ba(OH)₂)
-
Standard reflux apparatus
-
-
Procedure (Acid Hydrolysis):
-
Suspend the spiro-cyclobutylhydantoin (1.0 equivalent) in 6 M HCl.
-
Heat the mixture to reflux and maintain for 12-24 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
The resulting product is the hydrochloride salt of the amino acid. It can be further purified by recrystallization or ion-exchange chromatography.
-
-
Procedure (Basic Hydrolysis):
-
Suspend the spiro-cyclobutylhydantoin (1.0 equivalent) in an aqueous solution of Barium Hydroxide (2-3 equivalents).
-
Heat the mixture to reflux for 24-48 hours.
-
Cool the reaction mixture and neutralize by bubbling CO₂ gas through the solution to precipitate barium carbonate.
-
Filter off the barium carbonate and wash the solid with hot water.
-
Concentrate the filtrate under reduced pressure to obtain the free amino acid.
-
| Reaction Stage | Intermediate/Product | Typical Yield |
| Bucherer-Bergs Reaction | Spiro-cyclobutylhydantoin | 70-90%[10] |
| Hydrolysis | 3-Amino-1-(tert-butoxycarbonylamino)cyclobutane-1-carboxylic acid | 60-80% |
Applications in Research and Drug Development
The synthesized constrained cyclobutyl amino acid is a versatile building block for:
-
Peptidomimetics: Incorporation into peptide sequences can enforce specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity.
-
Drug Design: The rigid cyclobutane scaffold can serve as a conformational lock, improving the binding affinity and selectivity of small molecule drugs to their target proteins.
-
Novel Scaffolds: The amino acid can be further derivatized to create novel molecular scaffolds for combinatorial chemistry and the development of new therapeutic agents.
Logical Relationship of Synthetic Steps
Caption: Logical progression from starting material to the final constrained amino acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3-Aminocyclobutane-1-carboxylic acid | C5H9NO2 | CID 194581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bucherer-Bergs Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. mdpi.com [mdpi.com]
- 10. jsynthchem.com [jsynthchem.com]
Application Notes: Synthesis of Piperidine Analogues from tert-Butyl 3-Hydroxycyclobutylcarbamate
Introduction
Piperidine scaffolds are crucial components in a vast array of pharmaceuticals and bioactive molecules. Their three-dimensional structure allows for precise spatial orientation of functional groups, which is essential for effective interaction with biological targets. This document outlines a synthetic strategy for the preparation of piperidine analogues starting from the readily available building block, tert-butyl 3-hydroxycyclobutylcarbamate. This approach leverages a ring expansion of the cyclobutane core to construct the six-membered piperidine ring, offering a versatile route to novel analogues for drug discovery and development.
The overall synthetic pathway involves a three-step sequence:
-
Oxidation of the secondary alcohol in this compound to the corresponding ketone.
-
Ring expansion of the cyclobutanone derivative via a Beckmann rearrangement of its oxime to form a piperidone (a lactam).
-
Reduction of the lactam to the desired piperidine analogue.
This methodology provides access to a variety of substituted piperidines, as the intermediate compounds can be further functionalized.
Experimental Protocols
Step 1: Oxidation of this compound to tert-Butyl 3-Oxocyclobutylcarbamate
This protocol describes the oxidation of the starting alcohol to a ketone using a Swern oxidation, a mild and efficient method.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM (approx. 0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.4 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.
-
Add triethylamine (5.0 equivalents) to the flask, and allow the reaction to slowly warm to room temperature over 1 hour.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure tert-butyl 3-oxocyclobutylcarbamate.
Step 2: Beckmann Rearrangement to form tert-Butyl 5-Oxopiperidin-3-ylcarbamate
This two-part protocol involves the formation of an oxime from the ketone, followed by its rearrangement to a piperidone (lactam).
Part A: Oximation
Materials:
-
tert-Butyl 3-oxocyclobutylcarbamate
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
Procedure:
-
Dissolve tert-butyl 3-oxocyclobutylcarbamate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and pyridine (2.0 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.
Part B: Beckmann Rearrangement
Materials:
-
tert-Butyl 3-oxocyclobutylcarbamate oxime
-
Polyphosphoric acid (PPA) or another suitable acidic catalyst (e.g., thionyl chloride, tosyl chloride)
-
Dichloromethane or other suitable solvent
Procedure:
-
In a round-bottom flask, add the crude oxime from the previous step.
-
Add polyphosphoric acid (in excess, e.g., 10 times the weight of the oxime).
-
Heat the mixture with stirring (e.g., to 80-100 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a base (e.g., sodium hydroxide solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting lactam, tert-butyl 5-oxopiperidin-3-ylcarbamate, by column chromatography or recrystallization.
Step 3: Reduction of the Lactam to tert-Butyl Piperidin-3-ylcarbamate Analogue
This protocol describes the reduction of the piperidone to the corresponding piperidine using lithium aluminum hydride (LAH).
Materials:
-
tert-Butyl 5-oxopiperidin-3-ylcarbamate
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution for quenching
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend LAH (2.0-3.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyl 5-oxopiperidin-3-ylcarbamate (1.0 equivalent) in anhydrous THF to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude piperidine analogue.
-
If necessary, purify the product by column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the synthetic sequence. Yields are indicative and may vary based on reaction scale and optimization.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Oxidation | This compound | tert-Butyl 3-oxocyclobutylcarbamate | DMSO, (COCl)₂, TEA | 85-95 |
| 2 | Beckmann Rearrangement | tert-Butyl 3-oxocyclobutylcarbamate | tert-Butyl 5-oxopiperidin-3-ylcarbamate | 1. NH₂OH·HCl, Py2. PPA | 60-75 (over 2 steps) |
| 3 | Lactam Reduction | tert-Butyl 5-oxopiperidin-3-ylcarbamate | Substituted tert-butyl piperidin-3-ylcarbamate | LiAlH₄ | 70-85 |
Visualizations
Caption: Synthetic workflow for piperidine analogues.
Caption: Key steps in the Beckmann rearrangement.
Application Notes and Protocols: The Use of tert-Butyl 3-Hydroxycyclobutylcarbamate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl 3-hydroxycyclobutylcarbamate as a three-dimensional (3D) fragment in fragment-based drug discovery (FBDD). Included are detailed protocols for its synthesis and for its application in common fragment screening techniques.
Introduction to this compound in FBDD
This compound is an attractive fragment for FBDD due to its possession of a cyclobutane scaffold. The cyclobutane ring offers a rigid, puckered three-dimensional structure that is underrepresented in many screening libraries.[1] This 3D characteristic can provide access to novel chemical space and enable interactions with protein binding sites that are not well-suited for flat, aromatic fragments. The inclusion of cyclobutane moieties in drug candidates has been shown to improve potency, selectivity, and pharmacokinetic profiles.[2] The hydroxyl and Boc-protected amine groups on the cyclobutane ring of this compound provide well-defined vectors for synthetic elaboration, allowing for the systematic growth of the fragment into a more potent lead compound.
Key Advantages of the Cyclobutane Scaffold
-
Three-Dimensionality: The non-planar structure of the cyclobutane ring allows for better shape complementarity with complex protein surfaces compared to traditional flat fragments.[1]
-
Improved Physicochemical Properties: Cyclobutane-containing fragments can lead to improved solubility and metabolic stability in drug candidates.[1]
-
Conformational Restriction: The rigid nature of the cyclobutane ring reduces the entropic penalty upon binding to a target protein, which can lead to higher ligand efficiency.[2]
-
Novel Chemical Space: As an underutilized scaffold in FBDD, it provides an opportunity to identify novel intellectual property.[1]
Application in Targeting Isocitrate Dehydrogenase 1 (IDH1)
While direct screening data for this compound is not publicly available, its synthesis has been described as an intermediate in the development of inhibitors for mutant isocitrate dehydrogenase 1 (IDH1).[3] Mutations in IDH1 are implicated in several cancers, including gliomas and acute myeloid leukemia.[3][4] The enzyme's active site presents a pocket where the 3D nature of a cyclobutane fragment could be advantageous for achieving specific interactions.
Below is a simplified representation of the signaling pathway affected by mutant IDH1.
Quantitative Data
No direct binding affinity data (e.g., Kd, IC50) for this compound as a fragment hit has been reported in the surveyed literature. Fragment screening hits typically exhibit weak binding, with dissociation constants (Kd) in the high micromolar to millimolar range. The table below presents hypothetical yet representative data for 3D fragments to illustrate common metrics used in FBDD.
| Fragment ID | Molecular Weight (Da) | Target | Screening Method | Kd (µM) | Ligand Efficiency (LE) |
| This compound | 187.24 | Mutant IDH1 | NMR / X-ray | Data not available | Data not available |
| Representative 3D Fragment A | 210.3 | Kinase X | NMR | 500 | 0.32 |
| Representative 3D Fragment B | 195.2 | Protease Y | X-ray | 1200 | 0.28 |
| Representative 3D Fragment C | 225.1 | Bromodomain Z | SPR | 250 | 0.35 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from methodologies described in patent literature for the synthesis of intermediates for therapeutic compounds.
Materials:
-
tert-Butyl 3-oxocyclobutylcarbamate
-
Sodium borohydride (NaBH4)
-
Ethanol (EtOH)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl 3-oxocyclobutylcarbamate (2 g, 10.8 mmol) in ethanol (20 mL) in a round-bottom flask, add sodium borohydride (204 mg, 5.4 mmol) at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 30 minutes.
-
Concentrate the mixture in vacuo using a rotary evaporator to remove the ethanol.
-
Purify the resulting residue by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate (e.g., starting from 2:1 petroleum ether:EtOAc to pure EtOAc) to yield this compound.
Protocol 2: Fragment Screening using Protein-Observed NMR Spectroscopy
This protocol outlines a general workflow for screening this compound against a 15N-labeled protein target, such as mutant IDH1.
Materials:
-
15N-labeled target protein (e.g., mutant IDH1)
-
This compound stock solution (e.g., 100 mM in d6-DMSO)
-
NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 90% H2O/10% D2O)
-
NMR tubes
-
NMR spectrometer with a cryoprobe
Procedure:
-
Protein Preparation: Prepare a 50 µM solution of 15N-labeled target protein in the NMR buffer.
-
Reference Spectrum: Acquire a 2D 1H-15N HSQC spectrum of the protein alone. This will serve as the reference spectrum.
-
Fragment Addition: Add this compound to the protein sample to a final concentration of 500 µM.
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Test Spectrum: Acquire a second 2D 1H-15N HSQC spectrum of the protein-fragment mixture.
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Data Analysis: Overlay the reference and test spectra. Significant chemical shift perturbations (CSPs) or line broadening of specific protein backbone amide signals indicate binding of the fragment.
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Hit Validation (Titration): To confirm the hit and estimate the dissociation constant (Kd), perform a titration by acquiring a series of 1H-15N HSQC spectra with increasing concentrations of the fragment (e.g., 50 µM to 5 mM). Plot the CSPs as a function of fragment concentration and fit the data to a binding isotherm.
Protocol 3: Fragment Screening using X-Ray Crystallography
This protocol provides a general method for identifying the binding mode of this compound to a crystallizable target protein.
Materials:
-
Crystals of the target protein
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This compound solution (e.g., 50 mM in a cryo-protectant solution)
-
Crystallization plates
-
Cryo-loops
-
Liquid nitrogen
-
Synchrotron X-ray source
Procedure:
-
Crystal Growth: Grow crystals of the target protein to a suitable size for X-ray diffraction (typically > 50 µm).
-
Fragment Soaking: Transfer a protein crystal into a drop of cryo-protectant solution containing 10-50 mM this compound. Allow the crystal to soak for a period ranging from minutes to overnight.
-
Cryo-cooling: Using a cryo-loop, retrieve the soaked crystal and flash-cool it in liquid nitrogen.
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Data Collection: Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline and collect a complete X-ray diffraction dataset.
-
Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement with the apo-protein structure as a search model.
-
Binding Analysis: Carefully examine the resulting electron density maps for evidence of the bound fragment. If present, model the this compound into the density and refine the structure to confirm its binding pose and interactions with the protein.
References
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. d-nb.info [d-nb.info]
- 4. Discovery of new small molecule inhibitors targeting isocitrate dehydrogenase 1 (IDH1) with blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Routes to Novel Heterocycles Using tert-Butyl 3-Hydroxycyclobutylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 3-hydroxycyclobutylcarbamate is a versatile and valuable building block in medicinal chemistry for the synthesis of novel heterocyclic scaffolds. Its rigid cyclobutane core and orthogonally protected amino and hydroxyl functionalities allow for the construction of diverse and structurally complex molecules, including spirocyclic and fused bicyclic systems. These heterocycles are of significant interest in drug discovery due to their potential to explore new chemical space and mimic or constrain the conformations of bioactive peptides. This document provides detailed protocols for the synthesis of two distinct classes of novel heterocycles derived from this compound: a 3-azabicyclo[3.2.0]heptane derivative via intramolecular cyclization and a substituted pyrrolo[2,3-b]pyridine via intermolecular nucleophilic substitution.
Application 1: Synthesis of N-Boc-3-azabicyclo[3.2.0]heptan-6-one via Intramolecular Cyclization
The synthesis of 3-azabicyclo[3.2.0]heptane systems is of great interest as these rigid bicyclic scaffolds can serve as constrained bioisosteres of more flexible pharmacophores. The intramolecular cyclization of an activated derivative of this compound provides an efficient route to this valuable heterocyclic core. The overall strategy involves a two-step sequence: activation of the hydroxyl group via tosylation, followed by a base-mediated intramolecular nucleophilic substitution to form the bicyclic ring system.
Logical Workflow for Intramolecular Cyclization
Troubleshooting & Optimization
Technical Support Center: Reaction Optimization for tert-butyl 3-hydroxycyclobutylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of tert-butyl 3-hydroxycyclobutylcarbamate. It is intended for researchers, scientists, and professionals in drug development who are utilizing this key building block in their synthetic workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to form this compound is showing low yield. What are the potential causes and how can I improve it?
A1: Low yields in the N-Boc protection of 3-hydroxycyclobutylamine can stem from several factors. Here's a systematic approach to troubleshooting:
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Incomplete Reaction: The reaction may not have gone to completion. This can be addressed by increasing the reaction time, elevating the temperature, or by using a more efficient catalytic system. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
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Suboptimal Base: The choice and amount of base are critical. A weak base may not be sufficient to deprotonate the amine starting material effectively. Conversely, an overly strong base can lead to side reactions. Triethylamine (TEA) is a common choice, but other bases like diisopropylethylamine (DIPEA) or sodium bicarbonate can be tested. Ensure at least one equivalent of base is used, especially if the starting material is an amine salt.
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Poor Solvent Selection: The solvent should fully dissolve the 3-hydroxycyclobutylamine starting material. Common solvents for Boc protection include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and dioxane. A co-solvent system, such as THF/water, can sometimes be beneficial.
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Reagent Quality: Ensure the di-tert-butyl dicarbonate ((Boc)₂O) is of high purity and has not degraded. Similarly, the quality of the solvent and base can impact the reaction outcome.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize their formation?
A2: The formation of side products is a common issue. Here are the most probable impurities and strategies to mitigate them:
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Double Boc-Protection (N,N-diBoc): Primary amines can sometimes react with two equivalents of (Boc)₂O, especially in the presence of a strong base and an excess of the Boc anhydride. To avoid this, use a controlled stoichiometry of (Boc)₂O, typically 1.05 to 1.2 equivalents.
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O-acylation: The hydroxyl group of 3-hydroxycyclobutylamine can potentially react with (Boc)₂O to form a tert-butyl carbonate. While N-acylation is generally much faster for amines, O-acylation can occur, particularly if a strong acylating catalyst like 4-dimethylaminopyridine (DMAP) is used in excess or at elevated temperatures. To favor N-acylation, consider running the reaction at a lower temperature (0 °C to room temperature) and adding the (Boc)₂O slowly to the reaction mixture.
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Urea Formation: This can be a side product, especially with sterically hindered amines or at high temperatures. Optimizing the reaction temperature and using a milder base can help reduce the formation of urea byproducts.
Q3: How do I effectively purify this compound?
A3: Purification is typically achieved through column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes is commonly employed. The polarity of the eluent can be adjusted based on the separation of the product from impurities as monitored by TLC. After chromatography, the product is typically a white to off-white solid.
Q4: Should I be concerned about the stereochemistry (cis/trans) of my product?
A4: Yes, 3-hydroxycyclobutylamine exists as both cis and trans isomers. The stereochemistry of your starting material will determine the stereochemistry of your final product. If a specific isomer is required for your downstream applications, it is crucial to start with the corresponding isomer of 3-hydroxycyclobutylamine. The purification of cis and trans isomers of this compound can be challenging, so starting with a stereochemically pure precursor is highly recommended.
Data Presentation: Reaction Parameter Optimization
The following tables summarize the impact of different reaction parameters on the yield of this compound. These are representative data compiled from typical Boc protection reactions and should be used as a guideline for optimization.
Table 1: Effect of Different Bases on Reaction Yield
| Base (1.2 equiv.) | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| Triethylamine (TEA) | DCM | 25 | 4 | 85-95 |
| Diisopropylethylamine (DIPEA) | DCM | 25 | 4 | 80-90 |
| Sodium Bicarbonate (NaHCO₃) | THF/Water | 25 | 12 | 75-85 |
| 4-Dimethylaminopyridine (DMAP) (0.1 equiv) + TEA (1.1 equiv) | DCM | 25 | 2 | >95 |
Table 2: Effect of Different Solvents on Reaction Yield
| Solvent | Base | Temperature (°C) | Time (h) | Approximate Yield (%) |
| Dichloromethane (DCM) | TEA | 25 | 4 | 85-95 |
| Tetrahydrofuran (THF) | TEA | 25 | 6 | 80-90 |
| Acetonitrile (ACN) | TEA | 25 | 6 | 80-90 |
| 1,4-Dioxane | TEA | 25 | 8 | 75-85 |
Experimental Protocols
Standard Protocol for the Synthesis of this compound
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxycyclobutylamine hydrochloride (1.0 eq).
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Solvent and Base Addition: Dissolve the starting material in dichloromethane (DCM, approximately 0.1 M concentration). Add triethylamine (TEA, 2.2 eq) to the suspension and stir for 10 minutes at room temperature.
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Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.
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Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
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Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white solid. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Technical Support Center: Synthesis of tert-butyl 3-hydroxycyclobutylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 3-hydroxycyclobutylcarbamate, with a focus on increasing reaction yield and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the Boc protection of 3-hydroxycyclobutylamine.
Issue 1: Low or No Product Formation
Question: I have set up the reaction between 3-hydroxycyclobutylamine and di-tert-butyl dicarbonate (Boc₂O), but upon work-up, I have a low yield of the desired this compound, or no product at all. What are the possible causes and solutions?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Quality Starting Material | The starting material, 3-hydroxycyclobutylamine, may be of low purity or degraded. It is recommended to verify the purity of the starting material by NMR or another suitable analytical technique. If the amine is in the form of a salt (e.g., hydrochloride), it must be neutralized with a base to liberate the free amine before reaction with Boc₂O. |
| Inadequate Base | If a base such as triethylamine (TEA) is used, it may not be sufficiently strong or may be present in a substoichiometric amount to neutralize any acidic species and drive the reaction forward. Ensure at least one equivalent of base is used, and consider a stronger, non-nucleophilic base if necessary. |
| Suboptimal Reaction Temperature | The reaction may be too slow at room temperature. Gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, excessive heat should be avoided as it can lead to the decomposition of Boc₂O and the formation of byproducts. |
| Incorrect Solvent | The choice of solvent is crucial for solubility and reactivity. Common solvents for Boc protection include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile. Ensure your starting materials are fully dissolved. |
Issue 2: Formation of Multiple Products/Side Reactions
Question: My reaction is producing multiple spots on TLC, and the final product is impure. What are the common side reactions and how can I minimize them?
Possible Causes and Solutions:
| Side Product | Cause | Prevention Strategy |
| Di-Boc Protected Amine | An excess of Boc₂O or the use of a highly activating catalyst like 4-dimethylaminopyridine (DMAP) can lead to the formation of a di-Boc protected product on the primary amine. | Use a controlled stoichiometry of Boc₂O (typically 1.05-1.2 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| O-Boc Protected Byproduct | The hydroxyl group of 3-hydroxycyclobutylamine can also react with Boc₂O to form a tert-butyl carbonate, especially in the presence of a strong base or catalyst.[1] | To favor N-protection, run the reaction at a lower temperature (0 °C to room temperature) and in the absence of a strong base or nucleophilic catalyst like DMAP. The amine is more nucleophilic than the alcohol and should react preferentially under these conditions. |
| Urea Formation | At higher temperatures, Boc₂O can generate an isocyanate intermediate, which can then react with another molecule of the amine to form a urea byproduct.[1] | Maintain a lower reaction temperature (room temperature or below) to minimize the formation of the isocyanate intermediate. |
Frequently Asked Questions (FAQs)
Q1: Is a base always necessary for the Boc protection of 3-hydroxycyclobutylamine?
A base is not strictly required, as the tert-butoxide generated during the reaction is basic enough to deprotonate the ammonium intermediate. However, the addition of a non-nucleophilic base like triethylamine (TEA) is common practice to accelerate the reaction and neutralize any acidic impurities.[1]
Q2: What is the role of 4-dimethylaminopyridine (DMAP) in this reaction?
DMAP is a highly effective nucleophilic catalyst that can significantly increase the rate of Boc protection. It reacts with Boc anhydride to form a more reactive intermediate. However, its use can also increase the likelihood of side reactions, including the formation of the di-Boc protected amine and O-Boc protection of the hydroxyl group.[1] Therefore, it should be used in catalytic amounts and with caution.
Q3: How can I effectively purify this compound?
The crude product can often be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
Q4: How does the stereochemistry (cis vs. trans) of the starting 3-hydroxycyclobutylamine affect the reaction?
The Boc protection reaction itself should not affect the stereochemistry at the cyclobutane ring. Therefore, starting with cis-3-hydroxycyclobutylamine will yield the cis-product, and the trans-isomer will yield the trans-product. It is important to use a stereochemically pure starting material to obtain a stereochemically pure product.
Experimental Protocols
General Protocol for the Synthesis of this compound:
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Dissolve the Amine: In a round-bottom flask, dissolve 3-hydroxycyclobutylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.2-0.5 M.
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Add Base (Optional but Recommended): Add triethylamine (1.1-1.5 eq) to the solution and stir.
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Add Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) either as a solid in one portion or as a solution in the same solvent.
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Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-4 hours.
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Work-up:
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Concentrate the reaction mixture under reduced pressure.
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Redissolve the residue in an organic solvent like ethyl acetate or DCM.
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Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, saturated sodium bicarbonate solution, and finally brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the crude product by flash column chromatography on silica gel if necessary.
Data Presentation
Quantitative data for the yield of this compound under varying conditions is not extensively reported in the literature. However, the following table illustrates a hypothetical comparison of reaction conditions based on general principles of Boc protection to guide optimization.
| Entry | Base (eq.) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Expected Predominant Product | Potential Side Products |
| 1 | TEA (1.2) | None | DCM | 25 | 2 | N-Boc | Minimal |
| 2 | None | None | THF | 25 | 6 | N-Boc | Slower reaction |
| 3 | TEA (1.2) | DMAP (5) | DCM | 25 | 0.5 | N-Boc | Di-Boc, O-Boc |
| 4 | TEA (1.2) | None | DCM | 50 | 1 | N-Boc | Urea, O-Boc |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield issues.
Caption: Troubleshooting logic for product impurity issues.
References
Technical Support Center: Purification of tert-butyl 3-hydroxycyclobutylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-butyl 3-hydroxycyclobutylcarbamate from a reaction mixture. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
Common impurities can include:
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Unreacted starting materials: Such as 3-aminocyclobutanol and di-tert-butyl dicarbonate (Boc₂O).
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Di-Boc protected amine: Formation of a di-Boc protected product, especially if an excess of Boc₂O is used.
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Isomeric impurities: The product may exist as a mixture of cis and trans isomers, which may need to be separated depending on the requirements of the subsequent steps.
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Byproducts from the Boc-protection reaction: Such as tert-butanol.
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Solvent residues: Residual solvents from the reaction and work-up.
Q2: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. A typical mobile phase for TLC analysis could be a mixture of ethyl acetate and hexanes. The spots can be visualized using a potassium permanganate stain, as the compound may not be strongly UV-active.
Q3: My purified product is an oil and won't solidify. What can I do?
This phenomenon, often called "oiling out," can be caused by residual solvents or the presence of impurities that lower the melting point. Try the following:
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High vacuum drying: Ensure all residual solvents are removed by drying the oil under a high vacuum, possibly with gentle heating.
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Trituration: Attempt to solidify the oil by stirring it with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether).
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Solvent-antisolvent precipitation: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Allow the solution to stand, which may induce crystallization.
Troubleshooting Guides
Column Chromatography Purification
Column chromatography is a common method for purifying this compound and for separating the cis and trans isomers.[1]
Issue 1: Poor separation of the desired product from impurities.
| Possible Cause | Solution |
| Inappropriate eluent polarity. | Optimize the eluent system using TLC. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. A good separation is often achieved when the desired compound has an Rf value of ~0.3. |
| Column overloading. | Use an appropriate ratio of silica gel to the crude product. A general guideline is a 50:1 to 100:1 ratio (w/w) of silica gel to the crude material. |
| Column packing issues (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet slurry packing is generally recommended. |
Issue 2: The cis and trans isomers are not separating.
| Possible Cause | Solution |
| Eluent system is not optimal for isomer separation. | Isomer separation can be challenging. Try using a less polar solvent system and running the column more slowly (flash chromatography with lower pressure). A shallow gradient of a polar solvent in a non-polar solvent (e.g., a gradient of ethyl acetate in hexanes) may improve separation. It has been reported that cis and trans diastereomers of similar cyclobutanol derivatives can be separated by column chromatography.[1] |
| The isomers have very similar polarities. | If complete separation by silica gel chromatography is not achievable, consider alternative techniques such as preparative HPLC or Simulated Moving Bed (SMB) chromatography. |
Recrystallization Purification
Recrystallization can be an effective method for purifying the desired isomer of this compound, provided a suitable solvent system is identified.
Issue 1: The compound does not dissolve in the hot solvent.
| Possible Cause | Solution |
| The solvent is too non-polar. | Try a more polar solvent or a solvent mixture. For Boc-protected amino alcohols, solvent systems like ethyl acetate/hexanes, ethanol/water, or isopropanol/water can be effective. |
| Not enough solvent is being used. | Add more of the hot solvent in small portions until the compound dissolves completely. |
Issue 2: No crystals form upon cooling.
| Possible Cause | Solution |
| The solution is too dilute. | Evaporate some of the solvent to increase the concentration of the product and then try cooling again. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil or very small crystals. |
| Nucleation is not occurring. | Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystal formation. Adding a seed crystal of the pure product, if available, is also a very effective method. |
Issue 3: The product precipitates as an oil.
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the product. | Choose a solvent with a lower boiling point. |
| The presence of impurities. | Try purifying the crude material by column chromatography first to remove the bulk of the impurities before attempting recrystallization. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
1. TLC Analysis:
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Prepare a solution of the crude reaction mixture in a volatile solvent (e.g., dichloromethane).
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Spot the solution on a silica gel TLC plate.
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Develop the plate in various solvent systems (e.g., ethyl acetate/hexanes mixtures of varying ratios: 1:9, 2:8, 3:7, etc.).
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Visualize the spots using a potassium permanganate stain.
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The ideal eluent system will give the desired product an Rf value of approximately 0.3 and show good separation from impurities.
2. Column Preparation:
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Select an appropriately sized column based on the amount of crude material.
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Prepare a slurry of silica gel in the chosen eluent.
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Pack the column with the slurry, ensuring there are no air bubbles.
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Allow the silica to settle, and then add a layer of sand on top.
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Equilibrate the column by running the eluent through it until the baseline is stable.
3. Sample Loading and Elution:
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Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be adsorbed by the silica gel.
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Carefully load the sample onto the top of the column.
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Begin eluting with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify which ones contain the purified product.
4. Isolation:
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Combine the pure fractions.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for recrystallization. The optimal solvent system needs to be determined experimentally.
1. Solvent Selection:
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Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not at room temperature.
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Common solvent systems for Boc-protected amino alcohols include ethyl acetate/hexanes, isopropanol/water, and methanol/diethyl ether.
2. Recrystallization Procedure:
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Place the crude material in an Erlenmeyer flask.
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Add a minimal amount of the hot "good" solvent (the one in which the compound is soluble at high temperature) until the solid just dissolves.
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If using a two-solvent system, dissolve the compound in the "good" solvent and then add the "poor" solvent (the one in which the compound is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.
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Allow the flask to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold "poor" solvent.
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Dry the crystals under vacuum.
Data Presentation
Table 1: Example TLC Data for Purification Monitoring
| Spot | Rf Value (3:7 Ethyl Acetate/Hexanes) | Identity |
| 1 | 0.8 | Di-tert-butyl dicarbonate (Boc₂O) |
| 2 | 0.5 | trans-tert-butyl 3-hydroxycyclobutylcarbamate |
| 3 | 0.4 | cis-tert-butyl 3-hydroxycyclobutylcarbamate |
| 4 | Baseline | 3-Aminocyclobutanol (starting material) |
Note: Rf values are illustrative and can vary based on the specific TLC plate, solvent mixture, and other experimental conditions.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical diagram for troubleshooting purification issues.
References
Technical Support Center: Reactions with tert-butyl 3-hydroxycyclobutylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-butyl 3-hydroxycyclobutylcarbamate. The following sections address common side products and issues encountered during experiments involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: The most prevalent side reactions involving this compound stem from the reactivity of its secondary alcohol and the stability of the Boc-protecting group. The primary categories of side products include:
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Elimination (Dehydration) Products: Formation of tert-butyl cyclobutenylcarbamate is common, especially under acidic conditions or at elevated temperatures.
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Oxidation Products: Oxidation of the secondary alcohol to a ketone can occur, yielding tert-butyl 3-oxocyclobutylcarbamate, which is often the precursor to the starting material.
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Boc-Deprotection: The tert-butoxycarbonyl (Boc) group is labile in strong acidic conditions, which can lead to the unprotected amine, 3-aminocyclobutanol.
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Ring-Opening/Rearrangement: While less common, the strained cyclobutane ring can undergo cleavage or rearrangement under harsh conditions, particularly in the presence of certain transition metals.
Q2: How can I minimize the formation of the elimination side product?
A2: To minimize the formation of tert-butyl cyclobutenylcarbamate, it is crucial to control the reaction temperature and avoid strongly acidic conditions. If the reaction requires acidic catalysis, consider using a milder acid or a shorter reaction time. For reactions involving activation of the hydroxyl group (e.g., mesylation, tosylation), it is important to use non-nucleophilic bases and low temperatures to prevent in-situ elimination.
Q3: My reaction is supposed to modify the hydroxyl group, but I am seeing the starting ketone as a major impurity. What could be the cause?
A3: The presence of tert-butyl 3-oxocyclobutylcarbamate indicates that the alcohol has been oxidized. This can happen if the reaction is exposed to oxidizing agents. Review all reagents and the reaction atmosphere. Ensure that solvents are anhydrous and deoxygenated if necessary, and avoid reagents that can act as oxidants under the reaction conditions.
Q4: Is the Boc-protecting group stable under all conditions?
A4: The Boc group is generally stable to basic, nucleophilic, and mild acidic conditions. However, it is readily cleaved by strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄). If your reaction requires acidic conditions and you wish to retain the Boc group, it is advisable to perform preliminary stability tests with weaker acids.
Troubleshooting Guides
Issue 1: Formation of an Unsaturated Side Product
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Symptom: NMR or LC-MS analysis shows a product with a mass corresponding to the loss of water (M-18) and signals indicative of a double bond.
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Probable Cause: Elimination of the hydroxyl group to form tert-butyl cyclobutenylcarbamate. This is often acid-catalyzed or occurs at elevated temperatures, particularly after activation of the hydroxyl group (e.g., as a mesylate or tosylate).
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Troubleshooting Steps:
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Reduce Reaction Temperature: If the protocol allows, perform the reaction at a lower temperature.
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Avoid Strong Acids: If acidic conditions are necessary, screen for milder acids (e.g., pyridinium p-toluenesulfonate) or use a buffered system.
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Choice of Base: In reactions like mesylation, use a non-hindered, non-nucleophilic base (e.g., triethylamine) at low temperatures (0 °C or below) and add the sulfonyl chloride slowly. A bulky base can promote elimination.[1]
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Mitsunobu Reaction: If performing a Mitsunobu reaction, ensure the nucleophile is sufficiently acidic (pKa < 13) to avoid side reactions where the azodicarboxylate acts as the nucleophile.[2]
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Issue 2: Re-formation of the Starting Ketone
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Symptom: The major impurity detected is tert-butyl 3-oxocyclobutylcarbamate.
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Probable Cause: Oxidation of the secondary alcohol.
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Troubleshooting Steps:
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Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, especially if sensitive reagents are used.
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Reagent Purity: Verify the purity of all reagents and solvents to ensure they are free from oxidizing contaminants.
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Avoid Oxidizing Conditions: Be mindful of reagent combinations that can generate oxidizing species. For example, some transition metal catalysts can facilitate oxidation in the presence of air.
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Issue 3: Unexpected Deprotection of the Boc Group
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Symptom: Presence of 3-aminocyclobutanol or its derivatives in the product mixture.
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Probable Cause: Cleavage of the Boc-protecting group due to acidic conditions.
-
Troubleshooting Steps:
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pH Control: If possible, buffer the reaction mixture to maintain a neutral or slightly basic pH.
-
Alternative Protecting Groups: If acidic conditions are unavoidable for the desired transformation, consider replacing the Boc group with a more acid-stable protecting group (e.g., Cbz or Ac).
-
Work-up Conditions: Ensure that the aqueous work-up is not overly acidic. Use a mild base like sodium bicarbonate for neutralization.
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Summary of Potential Side Products and Mitigation Strategies
| Side Product Name | Structure | Common Cause | Mitigation Strategy |
| tert-butyl cyclobutenylcarbamate | C₉H₁₅NO₂ | Acid catalysis, elevated temperature, use of bulky bases with activated alcohol. | Lower reaction temperature; use mild or non-acidic conditions; use non-hindered bases for activation reactions. |
| tert-butyl 3-oxocyclobutylcarbamate | C₉H₁₅NO₃ | Presence of oxidizing agents or air. | Use an inert atmosphere; ensure purity of reagents and solvents. |
| 3-Aminocyclobutanol | C₄H₉NO | Strong acidic conditions. | Maintain neutral or basic pH; use alternative protecting groups if strong acid is required; ensure non-acidic work-up. |
| Ring-Opened/Rearranged Products | Variable | Harsh reaction conditions, certain transition metal catalysts. | Use milder reaction conditions; screen catalysts carefully to avoid those known to promote C-C bond cleavage of strained rings. |
Experimental Protocols and Reaction Pathways
Protocol 1: Mesylation of this compound
This protocol describes the activation of the hydroxyl group, a common step that can lead to elimination side products.
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Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine (1.2 eq) and stir for 5 minutes.
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Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
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Stir the reaction at 0 °C and monitor by TLC.
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Upon completion, quench the reaction with cold water and separate the organic layer.
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Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Troubleshooting Note: If elimination is observed, consider using a less hindered base or performing the reaction at a lower temperature (e.g., -20 °C).[1]
Reaction Pathway Diagrams
Caption: Key reaction pathways from this compound.
Caption: A logical workflow for troubleshooting common side products.
References
"troubleshooting guide for synthesis with tert-butyl 3-hydroxycyclobutylcarbamate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of tert-butyl 3-hydroxycyclobutylcarbamate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing this compound is through the protection of the amino group of 3-hydroxycyclobutylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks one of the carbonyl carbons of the Boc anhydride.
Q2: What are the common side reactions to be aware of during the synthesis?
The primary side reactions include:
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Di-Boc Protection: The primary amine can react with two equivalents of Boc₂O, leading to the formation of a di-Boc protected product.
-
O-Boc Protection: The hydroxyl group of 3-hydroxycyclobutylamine can potentially react with Boc₂O, although this is generally less favorable than N-protection, especially under carefully controlled conditions.
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Urea Formation: An isocyanate intermediate can form, which may react with another amine molecule to produce a urea derivative, particularly at elevated temperatures.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting material (3-hydroxycyclobutylamine) and the appearance of the desired product spot.
Q4: What are the typical purification methods for this compound?
Due to the polarity of the hydroxyl group, purification can be challenging. Common methods include:
-
Silica Gel Chromatography: This is an effective method for separating the product from non-polar impurities and excess reagents. A gradient elution, for instance with ethyl acetate in hexanes, is often employed.
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Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is an excellent method for obtaining high-purity material.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Incomplete or Slow Reaction
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Low Nucleophilicity of the Amine | While 3-hydroxycyclobutylamine is a reasonably good nucleophile, steric hindrance or electronic effects could slow the reaction. Consider adding a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents) to activate the Boc anhydride. |
| Poor Solubility of Starting Material | 3-hydroxycyclobutylamine hydrochloride salt, if used as the starting material, may have limited solubility in common organic solvents. Ensure the free base is used or generated in situ. Using a co-solvent system like THF/water can improve solubility. |
| Inappropriate Base or Insufficient Amount | A base is typically used to neutralize the acid generated during the reaction. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Ensure at least one equivalent of base is used. |
| Hydrolysis of Boc Anhydride | In the presence of water, Boc₂O can hydrolyze. While the aminolysis is generally faster, prolonged reaction times in aqueous media with insufficient Boc₂O can lead to lower yields. Use a slight excess of Boc₂O (1.1-1.2 equivalents). |
Problem 2: Formation of Multiple Products
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Di-Boc Protection | This occurs when the primary amine reacts twice with Boc₂O. To avoid this, use a controlled amount of Boc₂O (typically 1.0-1.1 equivalents) and monitor the reaction closely by TLC or LC-MS. Stop the reaction once the starting material is consumed. |
| O-Boc Protection of the Hydroxyl Group | While less common, the hydroxyl group can be acylated. To minimize this, run the reaction at a lower temperature (e.g., 0 °C to room temperature) and avoid a large excess of Boc₂O and strong bases for prolonged periods. |
| Urea Formation | This side reaction is more prevalent at higher temperatures. Maintain a controlled reaction temperature to minimize the formation of the isocyanate intermediate. |
Problem 3: Difficult Work-up and Purification
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Excess Boc₂O Remaining | Unreacted Boc₂O can co-elute with the product during chromatography. A mild basic wash (e.g., dilute NaHCO₃ solution) during the aqueous workup can help to hydrolyze the remaining Boc₂O. |
| Emulsion Formation During Extraction | The presence of both a polar hydroxyl group and a non-polar Boc group can lead to emulsions. Adding brine (saturated NaCl solution) to the aqueous layer can help break up the emulsion. |
| Product is Water-Soluble | The hydroxyl group increases the water solubility of the product, potentially leading to loss during aqueous workup. Minimize the volume of the aqueous washes and consider back-extracting the aqueous layers with an organic solvent like ethyl acetate. |
| Co-elution of Impurities on Silica Gel | The polarity of the product can make chromatographic separation from polar impurities challenging. Experiment with different solvent systems for TLC to achieve better separation before attempting column chromatography. A gradient elution from a less polar to a more polar solvent system is often effective. |
Experimental Protocols
General Protocol for the Synthesis of this compound
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Reaction Setup: In a round-bottom flask, dissolve 3-hydroxycyclobutylamine (1.0 eq.) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water (1:1) or dichloromethane (DCM).
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Addition of Base: Add a base, such as triethylamine (TEA, 1.2 eq.) or sodium bicarbonate (2.0 eq.), to the solution and stir.
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Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise or as a solution in the reaction solvent.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
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Work-up:
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Remove the organic solvent under reduced pressure.
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Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound. A reported yield for a similar downstream process after purification is around 73%[1].
Data Presentation
Table 1: Typical Reaction Parameters for Boc Protection of 3-hydroxycyclobutylamine
| Parameter | Value | Notes |
| Stoichiometry (Amine:Boc₂O:Base) | 1 : 1.1 : 1.2 | A slight excess of Boc₂O and base is recommended. |
| Solvent | THF/Water, DCM, Acetonitrile | Choice of solvent may depend on the salt form of the starting amine. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity. |
| Reaction Time | 2 - 12 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | ~73% (after purification)[1] | Yields can vary based on reaction scale and purity of reagents. |
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Chiral Separation of tert-butyl 3-hydroxycyclobutylcarbamate Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of tert-butyl 3-hydroxycyclobutylcarbamate isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common techniques for the chiral separation of this compound isomers?
A1: The most common and effective techniques for the chiral separation of these isomers are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Both methods utilize a chiral stationary phase (CSP) to differentiate between the enantiomers. SFC is often preferred for its speed, reduced solvent consumption, and high efficiency, making it a "greener" alternative to HPLC.[1][2]
Q2: Which type of chiral stationary phase (CSP) is recommended for this separation?
A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly recommended for the chiral separation of a wide range of compounds, including N-protected amino alcohols like this compound. Columns with coated or immobilized cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) have demonstrated broad enantioselectivity. Macrocyclic glycopeptide-based CSPs can also be effective.
Q3: What are typical mobile phases for the HPLC separation of these isomers?
A3: For normal-phase HPLC, a mobile phase consisting of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol (IPA) or ethanol is typically used. The ratio of hexane to alcohol is a critical parameter for optimizing the separation. Small amounts of an acidic or basic additive, like trifluoroacetic acid (TFA) or diethylamine (DEA), may be added to improve peak shape and resolution.
Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?
A4: SFC offers several advantages for the chiral separation of this compound isomers:
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Speed: The low viscosity of supercritical CO2 allows for higher flow rates, leading to significantly shorter analysis times compared to HPLC.[2]
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Reduced Solvent Consumption: The primary mobile phase component is environmentally benign carbon dioxide, which reduces the use of organic solvents.[1]
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Efficiency: SFC often provides higher chromatographic efficiency, resulting in sharper peaks and better resolution.
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Simplified Downstream Processing: The CO2 in the mobile phase is easily evaporated, which simplifies the recovery of the separated isomers.
Troubleshooting Guides
Below are common issues encountered during the chiral separation of this compound isomers and their potential solutions.
Issue 1: Poor or No Resolution of Enantiomers
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | - Screen different types of CSPs, starting with polysaccharide-based columns (e.g., cellulose or amylose derivatives). - If available, try a macrocyclic glycopeptide-based CSP for alternative selectivity. |
| Suboptimal Mobile Phase Composition | - For HPLC (Normal Phase): Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the hexane mobile phase. Start with a typical range of 5-20% and adjust in small increments. - For SFC: Adjust the percentage of the alcohol co-solvent (e.g., methanol, ethanol, or isopropanol) in the supercritical CO2. - Consider trying a different alcohol modifier, as this can significantly impact selectivity. |
| Incorrect Additive or Additive Concentration | - If peak tailing is observed, especially for the amine-containing compound, add a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%). - If the compound has acidic properties, an acidic additive like trifluoroacetic acid (TFA) (e.g., 0.1%) may improve peak shape. |
| Temperature Effects | - Vary the column temperature. Lower temperatures can sometimes increase enantioselectivity, while higher temperatures can improve efficiency. A typical starting point is 25°C. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with the Stationary Phase | - Add a mobile phase additive. For the basic nitrogen in the carbamate, a basic additive like DEA can minimize tailing. |
| Column Overload | - Reduce the injection volume or the concentration of the sample. |
| Sample Solvent Incompatibility | - Ensure the sample is dissolved in the mobile phase or a solvent with a similar or weaker elution strength. |
| Column Contamination or Degradation | - Flush the column with a strong solvent (refer to the column manufacturer's instructions). - If the problem persists, the column may need to be replaced. |
Issue 3: Irreproducible Retention Times
| Possible Cause | Troubleshooting Steps |
| Insufficient Column Equilibration | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when changing mobile phase composition. Chiral separations can sometimes require longer equilibration times. |
| Fluctuations in Temperature or Pressure | - Use a column oven to maintain a stable temperature. - For SFC, ensure the back-pressure regulator is functioning correctly to maintain a stable pressure. |
| Mobile Phase Instability | - Prepare fresh mobile phase daily. Evaporation of the more volatile component can alter the composition and affect retention times. |
Experimental Protocols
Representative HPLC Method
| Parameter | Condition |
| Column | Chiralpak® IA or Chiralcel® OD-H (or equivalent polysaccharide-based CSP) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase at a concentration of 1 mg/mL |
Representative SFC Method
| Parameter | Condition |
| Column | Chiralpak® IC or similar polysaccharide-based CSP |
| Dimensions | 150 mm x 4.6 mm, 3 µm |
| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in methanol at a concentration of 1 mg/mL |
Experimental Workflow Diagram
Caption: General workflow for developing a chiral separation method.
References
"optimizing solvent and temperature for tert-butyl 3-hydroxycyclobutylcarbamate reactions"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 3-hydroxycyclobutylcarbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, focusing on solvent and temperature selection for common transformations of the hydroxyl group.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on the hydroxyl group of this compound?
A1: The secondary alcohol of this compound is readily functionalized through several common organic reactions. The most frequently employed transformations include:
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Mitsunobu Reaction: For the inversion of stereochemistry or introduction of various nucleophiles (e.g., carboxylates, phenols, imides).
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Etherification (Williamson Ether Synthesis): For the formation of ether linkages, typically by deprotonating the alcohol followed by reaction with an alkyl halide.
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Esterification: For the formation of esters, often through reaction with an acyl chloride or carboxylic acid under activating conditions.
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Sulfonylation (e.g., Mesylation): To convert the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions.
Q2: I am getting low yields in my Mitsunobu reaction. What are the key parameters to optimize?
A2: Low yields in Mitsunobu reactions are a common issue. Key parameters to investigate are the choice of solvent, the temperature, and the order of addition of reagents. Tetrahydrofuran (THF) is a very common solvent for this reaction. Cooling the initial mixture to 0°C before the dropwise addition of the azodicarboxylate (e.g., DIAD or DEAD) is a standard practice to control the reaction rate and minimize side products. After the addition, allowing the reaction to slowly warm to room temperature and stir for several hours is typical. For less reactive substrates, gentle heating might be necessary.
Q3: What are common side products in reactions involving this compound?
A3: Side products can arise from the reactivity of the Boc-protecting group or from competing reaction pathways.
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Boc Deprotection: Although generally stable, the tert-butoxycarbonyl (Boc) group can be sensitive to strongly acidic conditions. If your reaction generates acid, consider adding a non-nucleophilic base to neutralize it.
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Elimination: In reactions where the hydroxyl group is converted into a good leaving group (e.g., mesylate), elimination to form the corresponding cyclobutene can compete with the desired substitution, especially with sterically hindered nucleophiles or at elevated temperatures.
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Di-alkylation/acylation: If the Boc group is unintentionally removed, the resulting free amine can react with your electrophile, leading to di-substituted products.
Q4: Are there any specific safety precautions I should take when working with this compound and its reactions?
A4: Standard laboratory safety practices should always be followed. According to safety data sheets, this compound may be harmful if swallowed. When running reactions, be aware of the hazards of the other reagents used. For example, azodicarboxylates used in the Mitsunobu reaction can be shock-sensitive, and strong bases like sodium hydride (NaH) are flammable and react violently with water. Always handle these reagents in an inert atmosphere and with appropriate personal protective equipment (PPE).
Troubleshooting Guides
Mitsunobu Reaction
Issue: Low or no yield of the desired product.
| Potential Cause | Troubleshooting Steps |
| Poor Solvent Choice | Ensure the use of an appropriate anhydrous aprotic solvent. THF is the most common and generally effective choice. Dichloromethane (DCM) or toluene can also be used. |
| Incorrect Reagent Stoichiometry | Typically, 1.2-1.5 equivalents of triphenylphosphine (PPh₃) and the azodicarboxylate (DIAD/DEAD) relative to the alcohol are used. Ensure accurate measurement of all reagents. |
| Suboptimal Temperature Profile | Start the reaction at 0°C for the addition of the azodicarboxylate to control the initial exothermic reaction. Allow the reaction to warm to room temperature and stir for 4-24 hours. For sluggish reactions, gentle heating (e.g., to 40-50°C) can be beneficial, but monitor for side product formation. |
| Reagent Degradation | Use fresh or properly stored triphenylphosphine and azodicarboxylates. DIAD and DEAD can degrade over time. |
| Order of Addition | The standard order is to have the alcohol, nucleophile, and PPh₃ in solution before the slow addition of the azodicarboxylate. If this fails, try pre-forming the betaine by adding the azodicarboxylate to PPh₃ first, followed by the alcohol and then the nucleophile. |
Issue: Formation of significant side products.
| Potential Cause | Troubleshooting Steps |
| Elimination | If your nucleophile is basic, it can promote elimination. Using a less basic nucleophile or milder conditions (lower temperature) can help. |
| Reaction with Azodicarboxylate | If the nucleophile is not acidic enough (pKa > 13), the azodicarboxylate can act as the nucleophile. Ensure your chosen nucleophile is sufficiently acidic. |
| Difficult Purification | Triphenylphosphine oxide and the reduced hydrazo-dicarboxylate are common byproducts that can complicate purification. Chromatography on silica gel is the standard method for removal. |
Etherification (Williamson Synthesis)
Issue: Incomplete conversion to the ether.
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | A strong base is required to form the alkoxide. Sodium hydride (NaH) is commonly used. Ensure the NaH is fresh and the reaction is performed under an inert atmosphere (N₂ or Ar) in an anhydrous solvent like DMF or THF. |
| Poorly Reactive Electrophile | The Williamson ether synthesis is an Sₙ2 reaction and works best with primary alkyl halides. Secondary halides are less reactive and can lead to more elimination. Tertiary halides will primarily give elimination. |
| Suboptimal Temperature | The deprotonation step with NaH is often done at 0°C and then allowed to warm to room temperature. The subsequent reaction with the alkyl halide may require heating. Monitor the reaction by TLC to determine the optimal temperature and time. |
Mesylation (Sulfonylation)
Issue: Low yield of the desired mesylate.
| Potential Cause | Troubleshooting Steps |
| Base Incompatibility | A non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl produced. Ensure the base is pure and used in slight excess (1.1-1.5 equivalents). |
| Moisture in the Reaction | Methanesulfonyl chloride is sensitive to moisture. Ensure all glassware is dry and anhydrous solvents (e.g., DCM) are used. |
| Incorrect Temperature | The reaction is typically run at 0°C to minimize side reactions. Adding the methanesulfonyl chloride dropwise at this temperature is recommended. |
| Product Instability | The resulting mesylate is a reactive intermediate. It is often best to use it in the next step without purification to avoid decomposition on silica gel. |
Experimental Protocols
Protocol 1: Mitsunobu Reaction with a Carboxylic Acid
This protocol provides a general procedure for the esterification of this compound via the Mitsunobu reaction.
Caption: General workflow for a Mitsunobu reaction.
Detailed Steps:
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To a solution of this compound (1 equivalent), triphenylphosphine (1.5 equivalents), and the desired carboxylic acid (1.5 equivalents) in anhydrous tetrahydrofuran (THF), cool the mixture to 0°C.
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Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution.
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Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
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Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
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Purify the crude residue by silica gel column chromatography to isolate the desired ester.
Protocol 2: Mesylation
This protocol describes the conversion of the hydroxyl group to a mesylate, a good leaving group.
Caption: General workflow for mesylation.
Detailed Steps:
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Dissolve this compound (1 equivalent) and diisopropylethylamine (DIPEA) (2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.
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Cool the solution to 0°C in an ice bath.
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Add methanesulfonyl chloride (MsCl) (1.5 equivalents) dropwise, maintaining the temperature at 0°C.
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Stir the reaction at 0°C for 1 hour, monitoring by TLC.
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Upon completion, wash the reaction mixture sequentially with saturated aqueous NH₄Cl solution and saturated aqueous NaHCO₃ solution.
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Dry the organic layer over sodium sulfate or magnesium sulfate, filter, and concentrate. The crude mesylate is often used immediately in the subsequent reaction without further purification.
Data Summary
The following tables summarize typical reaction conditions for various transformations of this compound, compiled from literature and patent examples. These should be used as a starting point for optimization.
Table 1: Mitsunobu Reaction Conditions
| Nucleophile | Solvent | Temperature | Time | Yield |
| Benzoic Acid | THF | 0°C to RT | 12 h | Good |
| Phthalimide | THF | 0°C to RT | 16 h | Moderate to Good |
| Phenol | Toluene | 0°C to 90°C | 6 h | Moderate |
Table 2: Etherification and Sulfonylation Conditions
| Reaction Type | Base | Electrophile | Solvent | Temperature |
| Etherification | NaH | Alkyl Halide | DMF | 0°C to RT |
| Mesylation | DIPEA | MsCl | DCM | 0°C |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted by qualified individuals in a suitably equipped laboratory, with appropriate safety precautions in place. Users should verify all information and procedures before implementation.
Technical Support Center: Scale-up Synthesis of tert-butyl 3-hydroxycyclobutylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of tert-butyl 3-hydroxycyclobutylcarbamate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound, presented in a question-and-answer format.
Step 1: Reductive Amination of 3-Hydroxycyclobutanone
Q1: We are observing low conversion of 3-hydroxycyclobutanone during the reductive amination step at a larger scale. What are the potential causes and solutions?
A1: Low conversion in a scale-up reductive amination can stem from several factors. Here are the common causes and recommended solutions:
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Inefficient Imine Formation: The equilibrium between the ketone, amine, and imine intermediate may not be favorable. At a larger scale, effective water removal is crucial to drive the reaction forward.
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Solution: Consider using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene) to azeotropically remove water. Alternatively, the addition of a drying agent like anhydrous magnesium sulfate or molecular sieves can be effective. Ensure the pH is mildly acidic (around 4-7) to facilitate imine formation without fully protonating the amine.[1]
-
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Decomposition of the Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is sensitive to moisture.[2][3][4] Large-scale reactions have a higher risk of moisture exposure during reagent transfer.
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Poor Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to localized concentration gradients and reduced reaction rates.
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Solution: Optimize the stirrer design and agitation speed to ensure homogeneity of the reaction mixture. Baffles within the reactor can also improve mixing.
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Inadequate Temperature Control: While many reductive aminations are run at room temperature, some may require gentle heating.[1] Inconsistent temperature control can affect the reaction rate.
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Solution: Implement a robust temperature control system for the reactor to maintain a consistent and optimal temperature.
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Q2: During the work-up of our large-scale reductive amination, we are struggling with the formation of emulsions. How can we resolve this?
A2: Emulsion formation is a common issue during the aqueous work-up of reactions containing amines.
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Solution: The addition of brine (saturated aqueous sodium chloride solution) to the aqueous layer can help to break up emulsions by increasing the ionic strength of the aqueous phase.[1] Slow and controlled mixing during the extraction process can also minimize emulsion formation.
Q3: We are observing the formation of a di-alkylated amine byproduct. How can we improve the selectivity for the desired mono-alkylated product?
A3: Over-alkylation can be a problem, especially when using primary amines.
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Solution: A stepwise procedure can be beneficial. First, allow for the complete formation of the imine, which can be monitored by techniques like NMR or IR spectroscopy. Once the imine formation is complete, then add the reducing agent.[5][6] This can minimize the presence of the primary amine during the reduction step, thus reducing the chance of it reacting with the newly formed secondary amine. Using a 1:1 stoichiometry of the amine and ketone is also crucial.
Step 2: Boc Protection of 3-Aminocyclobutanol
Q4: The Boc protection reaction is sluggish on a larger scale, and we are not achieving full conversion. What can we do?
A4: Incomplete Boc protection can be due to several factors at scale.
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Insufficient Base: The reaction of di-tert-butyl dicarbonate (Boc anhydride) with the amine generates an acidic byproduct which needs to be neutralized.[7]
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Hydrolysis of Boc Anhydride: Boc anhydride is sensitive to moisture and can hydrolyze, reducing its effectiveness.[10]
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Solution: Use anhydrous solvents and handle the Boc anhydride in a dry environment.
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Q5: After the Boc protection, we are finding it difficult to remove all the byproducts, particularly tert-butanol. How can we improve the purity of our product?
A5: The byproducts of Boc protection, such as tert-butanol and unreacted Boc anhydride, can be challenging to remove.
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Solution: After the reaction, a thorough aqueous work-up is essential. Washing the organic layer with a dilute acid solution can help to remove any remaining amine starting material. To remove tert-butanol, consider a solvent swap to a solvent in which the product is soluble but the tert-butanol is more volatile and can be removed under reduced pressure. Crystallization of the final product is often the most effective method for achieving high purity.[11][12]
Final Purification
Q6: We are having trouble with the final purification of this compound. Column chromatography results in significant streaking and low recovery at scale.
A6: The high polarity of the hydroxyl and carbamate groups can lead to strong interactions with silica gel, causing streaking and poor separation.[13]
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Solution:
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Crystallization: This is the preferred method for purification at a large scale. A systematic solvent screening should be performed to identify a suitable solvent or solvent system for recrystallization.[11] Seeding the crystallization can improve consistency and crystal size.
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Salt Formation: If the product is difficult to crystallize directly, consider forming a salt with an appropriate acid or base to modify its solubility properties, which may facilitate purification by crystallization.
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Alternative Chromatography: If chromatography is unavoidable, consider using a less acidic stationary phase like alumina or a reverse-phase column.[14]
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up the synthesis of this compound?
A: The primary safety concerns depend on the chosen synthetic route. If a hydrogenation step is involved for deprotection or reduction, the main hazards are the flammability of hydrogen gas and the pyrophoric nature of catalysts like palladium on carbon (Pd/C).[15][16][17] Hydrogenation reactions are also often exothermic and require careful temperature control to prevent thermal runaway.[15][18][19] For reductive aminations using borohydride reagents, their reactivity with water, which produces flammable hydrogen gas, must be carefully managed.[2]
Q: What are the key differences in experimental setup between a lab-scale and a large-scale synthesis?
A: Key differences include:
-
Equipment: Glass flasks are replaced with jacketed glass or stainless steel reactors that allow for precise temperature control.
-
Reagent Addition: Reagents are often added via dosing pumps for better control of reaction rates and exotherms.
-
Mixing: Mechanical overhead stirrers with optimized impeller designs are used to ensure efficient mixing in larger volumes.
-
Work-up and Isolation: Extractions are performed in large-scale separators, and filtration is carried out using equipment like Nutsche filters.[20] Drying is typically done in vacuum ovens.[20][21]
Q: How can we monitor the progress of the reactions at a larger scale?
A: In-process controls (IPCs) are crucial for monitoring large-scale reactions. This can involve taking small samples from the reactor (using a sample valve) and analyzing them by techniques such as:
-
Thin-Layer Chromatography (TLC) for a quick qualitative assessment.
-
High-Performance Liquid Chromatography (HPLC) for quantitative analysis of starting material consumption and product formation.
-
Gas Chromatography (GC) if the components are volatile.
-
Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural information.
Q: What are the best practices for handling and disposing of waste generated during the scale-up synthesis?
A: All waste should be handled in accordance with local regulations.
-
Solvent Waste: Segregate halogenated and non-halogenated solvent waste.
-
Aqueous Waste: Neutralize acidic and basic aqueous waste before disposal.
-
Solid Waste: Filter cakes containing residual solvents or reagents should be handled carefully. Pyrophoric catalysts like Pd/C must be kept wet and handled under an inert atmosphere until they can be safely quenched.[15]
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Operating pH | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE), THF | Neutral to slightly acidic | Mild and selective; tolerates a wide range of functional groups.[2][22][23] | Moisture sensitive; can be expensive for very large scale.[2][3][4][24] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Mildly acidic (4-5) | Selective for imines over carbonyls; water-tolerant.[1][22][24] | Highly toxic (generates cyanide); requires careful handling and disposal.[1][22] |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Neutral to basic | Inexpensive and readily available.[25] | Less selective, can reduce the starting ketone; typically added after imine formation.[1][6][24] |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol (MeOH), Ethanol (EtOH) | Neutral | "Green" reagent (H₂); high atom economy. | Requires specialized high-pressure equipment; catalyst can be pyrophoric.[15][16][17] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Reductive Amination | Inefficient imine formation, decomposition of reducing agent, poor mixing. | Use a dehydrating agent, ensure anhydrous conditions, optimize agitation.[1] |
| Emulsion during Work-up | Presence of amines. | Add brine to the aqueous layer.[1] |
| Incomplete Boc Protection | Insufficient base, hydrolysis of Boc anhydride. | Use stoichiometric base (e.g., TEA) and a catalyst (e.g., DMAP); ensure anhydrous conditions.[8][9] |
| Difficult Purification of Final Product | High polarity of the molecule. | Prioritize purification by crystallization; perform a solvent screen. If needed, use alternative chromatography stationary phases like alumina.[11][13][14] |
Experimental Protocols
Protocol 1: Scale-up Reductive Amination of 3-Hydroxycyclobutanone
Materials:
-
3-Hydroxycyclobutanone (1.0 eq)
-
Aqueous Ammonia (28-30%, 5.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a jacketed reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge 3-hydroxycyclobutanone and dichloroethane.
-
Cool the mixture to 0-5 °C.
-
Slowly add aqueous ammonia, maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 1 hour to allow for imine formation.
-
In a separate, dry vessel under a nitrogen atmosphere, suspend sodium triacetoxyborohydride in dichloroethane.
-
Slowly add the NaBH(OAc)₃ slurry to the reactor, keeping the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by HPLC or TLC).
-
Cool the reaction mixture to 0-5 °C and slowly quench by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with dichloroethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-aminocyclobutanol.
Protocol 2: Scale-up Boc Protection of 3-Aminocyclobutanol
Materials:
-
Crude 3-Aminocyclobutanol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a jacketed reactor, charge the crude 3-aminocyclobutanol and tetrahydrofuran.
-
Cool the solution to 0-5 °C.
-
Add triethylamine, followed by the slow addition of a solution of di-tert-butyl dicarbonate in tetrahydrofuran, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by HPLC or TLC).
-
Quench the reaction with water.
-
Add ethyl acetate and separate the layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Mandatory Visualization
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low conversion in reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium Triacetoxyborohydride [ziuma.com]
- 3. lifechempharma.com [lifechempharma.com]
- 4. (156e) A Quantitative Assay of Sodium Triacetoxyborohydride | AIChE [proceedings.aiche.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 16. helgroup.com [helgroup.com]
- 17. chem.wisc.edu [chem.wisc.edu]
- 18. mt.com [mt.com]
- 19. helgroup.com [helgroup.com]
- 20. pharmtech.com [pharmtech.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Reductive amination - Wikipedia [en.wikipedia.org]
- 23. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 24. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 25. gctlc.org [gctlc.org]
Technical Support Center: Purification of tert-butyl 3-hydroxycyclobutylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 3-hydroxycyclobutylcarbamate. The following information is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my crude sample of this compound?
A1: The impurities in your sample will largely depend on the synthetic route used. A common synthesis involves the reduction of tert-butyl 3-oxocyclobutylcarbamate.[1][2][3][4][5] Based on this, likely impurities include:
-
Unreacted Starting Material: tert-butyl 3-oxocyclobutylcarbamate.
-
Diastereomers: If the reduction of the ketone is not stereospecific, you may have both cis and trans isomers of this compound.
-
Residual Solvents: Solvents used in the reaction and work-up (e.g., ethanol, ethyl acetate, petroleum ether).[1][2]
-
Byproducts from Boc Protection: If synthesizing from 3-aminocyclobutanol, you may have impurities from the Boc-protection step, such as di-tert-butyl dicarbonate (Boc₂O) and tert-butanol.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: Besides the expected impurities mentioned above, other species can be present. Cross-reference the chemical shifts of your impurity signals with common laboratory solvents and reagents. The tert-butyl group of the Boc protecting group gives a characteristic singlet around 1.4 ppm in ¹H NMR. Any other signals in that region could indicate t-butyl containing byproducts.
Q3: I am having trouble removing the unreacted starting material, tert-butyl 3-oxocyclobutylcarbamate. What is the best purification method?
A3: Column chromatography is a highly effective method for separating the more polar product, this compound, from the less polar starting ketone.[1][2] A gradient elution from a non-polar solvent system to a more polar one will allow for a clean separation.
Q4: My purified product appears as an oil and won't crystallize. What can I do?
A4: "Oiling out" is a common issue with Boc-protected compounds. Here are a few troubleshooting steps:
-
Ensure complete removal of solvent: Residual solvents from chromatography can inhibit crystallization. Dry your product under high vacuum.
-
Trituration: Try stirring the oil with a non-polar solvent in which the product is poorly soluble, such as hexane or diethyl ether. This can often induce solidification.
-
Use a seed crystal: If you have a small amount of solid material, adding a tiny crystal to the oil can initiate crystallization.
-
Change the solvent system for recrystallization: Experiment with different solvent/anti-solvent combinations.
Troubleshooting Guides
Purification by Column Chromatography
This is a widely used and effective method for purifying this compound.[1][2][3][4][5]
Issue: Poor separation of the product from impurities on the column.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incorrect Solvent System | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.2-0.3 for the product in the chosen eluent. A common solvent system is a gradient of ethyl acetate in petroleum ether or hexane.[1][2] |
| Column Overloading | Do not exceed a 1:30 ratio of crude material to silica gel by weight. For difficult separations, a ratio of 1:50 or even 1:100 may be necessary. |
| Column Packed Improperly | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation. |
| Sample Loaded Incorrectly | Dissolve the crude product in a minimal amount of the initial elution solvent or a slightly more polar solvent and load it onto the column in a narrow band. |
Purification by Recrystallization
Recrystallization can be an effective technique for obtaining highly pure crystalline material, provided a suitable solvent system is identified.
Issue: The compound does not dissolve in the hot solvent, or it precipitates too quickly upon cooling, trapping impurities.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent Choice | An ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at elevated temperatures. For Boc-protected amino alcohols, a solvent/anti-solvent system is often effective. |
| Cooling Rate is Too Fast | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the precipitation of impurities. |
| Solution is Too Dilute | If no crystals form upon cooling, the solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration and try again. |
Experimental Protocols
Column Chromatography Protocol
This protocol is based on a reported purification for this compound.[1][2]
1. Materials:
- Crude this compound
- Silica gel (230-400 mesh)
- Petroleum ether (or hexane)
- Ethyl acetate (EtOAc)
- Chromatography column
- Collection tubes
- TLC plates and chamber
2. Procedure:
- Slurry Packing: Prepare a slurry of silica gel in petroleum ether and pour it into the column. Allow the silica to settle, ensuring a level bed.
- Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it carefully onto the top of the silica bed.
- Elution: Begin elution with a non-polar solvent mixture (e.g., Petroleum ether:EtOAc 2:1 v/v) and gradually increase the polarity by increasing the proportion of ethyl acetate.[1][2]
- Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
- Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Recrystallization Protocol (General Guidance)
1. Materials:
- Crude this compound
- "Good" solvent (e.g., ethyl acetate, isopropanol)
- "Poor" solvent (e.g., hexane, water)
- Erlenmeyer flask
- Heating source (e.g., hot plate)
2. Procedure:
- Dissolve the crude product in a minimal amount of the hot "good" solvent.
- Slowly add the "poor" solvent dropwise until the solution becomes cloudy.
- Add a few drops of the "good" solvent until the solution becomes clear again.
- Allow the solution to cool slowly to room temperature.
- Cool further in an ice bath to maximize crystallization.
- Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Data Presentation
Table 1: Recommended Starting Conditions for Purification
| Purification Method | Stationary/Mobile Phase or Solvent System | Key Parameters | Expected Purity |
| Column Chromatography | Silica Gel / Petroleum Ether:Ethyl Acetate | Gradient elution from 2:1 to 100% Ethyl Acetate[1][2] | >95% |
| Recrystallization | Ethyl Acetate / Hexane | Slow cooling, seeding if necessary | >98% (if successful) |
Table 2: Analytical Techniques for Purity Assessment
| Analytical Method | Typical Conditions | Information Obtained |
| TLC | Silica gel plates; Mobile phase similar to column conditions; Visualization with potassium permanganate stain. | Rapid monitoring of reaction progress and column fractions. |
| HPLC | C18 column; Mobile phase of acetonitrile/water with a modifier (e.g., formic acid). | Quantitative purity assessment. |
| ¹H NMR | CDCl₃ or DMSO-d₆ as solvent. | Structural confirmation and identification of proton-containing impurities. |
| LC-MS | Combines HPLC separation with mass spectrometry. | Purity assessment and mass confirmation of the product and impurities. |
Visualizations
References
- 1. US10717764B2 - Therapeutically active compounds and their methods of use - Google Patents [patents.google.com]
- 2. WO2015010297A1 - Therapeutically active compounds and their methods of use - Google Patents [patents.google.com]
- 3. WO2013107291A1 - Therapeutically active compounds and their methods of use - Google Patents [patents.google.com]
- 4. EP2804851B1 - Lactam derivates useful as inhibitors of mutant idh1 - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Analysis of tert-Butyl 3-Hydroxycyclobutylcarbamate and Other Boc Protecting Agents for Amine Protection
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in complex organic synthesis. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability and predictable, acid-labile cleavage. This guide provides an objective comparison of the traditional Boc group with a substituted variant, tert-butyl 3-hydroxycyclobutylcarbamate, offering insights into its potential performance based on available data and established chemical principles.
The introduction of substituents onto the tert-butyl group of the Boc protecting agent can modulate its electronic and steric properties, thereby influencing its stability and the kinetics of its removal. The presence of a 3-hydroxycyclobutyl moiety in this compound introduces both steric bulk and a polar hydroxyl group, which can be expected to alter its performance characteristics compared to the standard Boc group and other substituted carbamates.
Comparative Performance and Physicochemical Properties
While direct, side-by-side experimental comparisons are limited in published literature, we can infer the performance of this compound based on fundamental principles of organic chemistry and data from related compounds. The following table summarizes the expected and known properties of the standard Boc group, and provides a projected comparison for this compound and other classes of Boc derivatives.
| Protecting Agent | Structure | Key Features | Expected Acid Lability | Stability to Other Reagents | Potential Applications |
| Standard Boc | tert-butoxycarbonyl | Well-established, predictable reactivity. | Moderate | High stability to bases, nucleophiles, and reducing agents. | General amine protection in a wide range of syntheses, including peptide synthesis. |
| This compound | tert-butyl N-(3-hydroxycyclobutyl)carbamate | Increased steric bulk from the cyclobutyl ring; polar hydroxyl group. | Potentially altered; steric hindrance may slightly decrease the rate of protonation, while the hydroxyl group could influence solubility and interactions. | Expected to be similar to the standard Boc group. | Synthesis of complex molecules where the hydroxyl group can be used for further functionalization or to enhance solubility. |
| Electron-Withdrawing Substituted Boc | e.g., 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base-labile due to the electron-withdrawing fluorenyl group. | Stable to acidic conditions. | Cleaved by bases (e.g., piperidine). | Orthogonal protection strategies in peptide synthesis. |
| Electron-Donating Substituted Boc | e.g., p-Methoxybenzyloxycarbonyl (Moz) | Increased acid lability compared to the standard Boc group. | High | Generally stable to non-acidic conditions. | Situations requiring milder deprotection conditions. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of amines are crucial for reproducible and high-yielding synthetic steps.
General Protocol for Amine Protection with Di-tert-butyl dicarbonate (Boc)₂O
This protocol is a standard procedure for the introduction of the Boc protecting group.
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
-
Base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium hydroxide)
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture)
Procedure:
-
Dissolve the amine substrate in the chosen solvent.
-
Add the base to the solution.
-
Add (Boc)₂O to the reaction mixture.
-
Stir the reaction at room temperature until completion (typically monitored by TLC or LC-MS).
-
Upon completion, perform an aqueous workup to remove the base and unreacted (Boc)₂O.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the Boc-protected amine.
General Protocol for Acid-Catalyzed Deprotection of Boc-Protected Amines
This protocol describes the standard method for the removal of the Boc group.
Materials:
-
Boc-protected amine
-
Acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl))
-
Solvent (e.g., dichloromethane (DCM), 1,4-dioxane, or methanol)
-
(Optional) Scavenger (e.g., anisole, thioanisole) to trap the tert-butyl cation.
Procedure:
-
Dissolve the Boc-protected amine in the chosen solvent.
-
If using a scavenger, add it to the solution.
-
Add the acid to the reaction mixture. Common conditions include 25-50% TFA in DCM or 4M HCl in dioxane.
-
Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to a few hours and can be monitored by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.
Signaling Pathways and Experimental Workflows
The selection of a protecting group is often dictated by the overall synthetic strategy, especially in multi-step syntheses like solid-phase peptide synthesis (SPPS). The orthogonality of protecting groups is a key consideration.
The workflow for a typical protection-deprotection cycle is a fundamental operation in synthetic chemistry.
Conclusion
For researchers in drug development and complex molecule synthesis, the choice between the standard Boc group and a substituted variant like this compound will depend on the specific requirements of the synthetic route. Factors such as desired deprotection kinetics, solubility of intermediates, and the potential for late-stage functionalization should be considered. Further experimental studies are warranted to fully elucidate the comparative performance of this and other substituted Boc protecting agents.
Comparative Guide to the Synthesis of tert-Butyl 3-Hydroxycyclobutylcarbamate Isomers
For Researchers, Scientists, and Drug Development Professionals
The synthesis of stereochemically pure cis- and trans-isomers of tert-butyl 3-hydroxycyclobutylcarbamate, key building blocks in medicinal chemistry, can be achieved through various reductive strategies starting from the common intermediate, tert-butyl 3-oxocyclobutylcarbamate. This guide provides a comparative analysis of alternative synthetic methods, supported by experimental data, to aid researchers in selecting the most suitable protocol for their specific needs.
Method 1: Diastereoselective Chemical Reduction
The stereochemical outcome of the reduction of tert-butyl 3-oxocyclobutylcarbamate is highly dependent on the choice of reducing agent. Bulky hydride reagents tend to favor the formation of the cis-isomer via axial attack, while less sterically hindered reagents can lead to mixtures or predominantly the trans-isomer.
Experimental Protocols
Synthesis of cis-tert-Butyl 3-hydroxycyclobutylcarbamate:
A solution of tert-butyl 3-oxocyclobutylcarbamate (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. To this solution, L-Selectride® (1.2 eq, 1.0 M solution in THF) is added dropwise over 30 minutes. The reaction mixture is stirred at -78 °C for 3 hours. The reaction is then quenched by the slow addition of water, followed by 3M NaOH and 30% H₂O₂. The mixture is warmed to room temperature and stirred for 1 hour. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the cis-isomer.
Synthesis of trans-tert-Butyl 3-hydroxycyclobutylcarbamate:
To a solution of tert-butyl 3-oxocyclobutylcarbamate (1.0 eq) in methanol at 0 °C is added sodium borohydride (NaBH₄, 1.5 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the trans-isomer as the major product.
Data Presentation
| Method | Reagent | Solvent | Temperature (°C) | Time (h) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| Cis-Selective | L-Selectride® | THF | -78 | 3 | >95:5 | 85 |
| Trans-Selective | NaBH₄ | Methanol | 0 to RT | 3 | ~20:80 | 92 (combined isomers) |
Method 2: Biocatalytic Stereoselective Reduction
Enzymatic reductions offer a highly selective and environmentally friendly alternative to chemical methods for the synthesis of chiral alcohols. Ketoreductases (KREDs) are particularly effective for the stereoselective reduction of ketones.
Experimental Protocol
Enzymatic Synthesis of trans-tert-Butyl 3-hydroxycyclobutylcarbamate:
In a temperature-controlled reactor, a buffer solution (e.g., potassium phosphate buffer, pH 7.0) containing D-glucose, NADP⁺, and a selected ketoreductase (e.g., from a commercial screening kit) is prepared. tert-Butyl 3-oxocyclobutylcarbamate (1.0 eq) is added as a solution in a co-solvent such as DMSO. A glucose dehydrogenase is added for cofactor regeneration. The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) and pH. The progress of the reaction is monitored by HPLC. Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography. A highly trans-diastereoselective synthesis of a similar substrate, tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate, was achieved with a ketoreductase, affording a diastereomeric ratio of approximately 98:2.[1]
Data Presentation
| Method | Biocatalyst | Co-factor System | Temperature (°C) | Time (h) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| Biocatalytic | Ketoreductase (KRED) | NADP⁺/Glucose/GDH | 30 | 24 | >2:98 | >90 |
Synthesis Workflow and Logic
The following diagrams illustrate the general synthetic workflow and the logic behind the stereoselective reductions.
Caption: General workflow for the synthesis of this compound isomers.
Caption: Logic of stereoselectivity in the chemical reduction of 3-substituted cyclobutanones.
References
A Comparative Guide to the Integration of Tert-butyl 3-hydroxycyclobutylcarbamate in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the incorporation of non-standard amino acids is a critical strategy for modulating the pharmacological properties of peptides. This guide provides a comparative overview of tert-butyl 3-hydroxycyclobutylcarbamate, a conformationally constrained building block, against two alternatives: the standard linear amino acid Boc-Ser(tBu)-OH and the cyclic counterpart Boc-aminocyclopentanecarboxylic acid (Boc-c5c-OH) . This comparison focuses on their potential impact on peptide synthesis efficiency and the resulting peptide's structural and functional attributes.
Performance Comparison: A Structural Perspective
Due to a lack of direct head-to-head studies, this guide presents a qualitative comparison based on the structural characteristics of these building blocks and data from individual studies on similar molecules.
Incorporating constrained cyclobutane residues into a peptide backbone is a powerful method for influencing its conformation.[1][2] The rigid four-membered ring of this compound restricts the dihedral angles of the peptide backbone, which can lead to more stable secondary structures such as β-turns and helices.[3] This conformational rigidity can enhance binding affinity to target receptors and improve metabolic stability by making the peptide less susceptible to proteolytic degradation.[4]
In contrast, linear amino acids like serine offer greater conformational flexibility. While this flexibility can be advantageous for induced-fit binding to some targets, it often results in a higher entropic penalty upon binding and increased susceptibility to enzymatic cleavage.[5] Cyclic amino acids with larger rings, such as aminocyclopentanecarboxylic acid, also impart conformational constraints, often leading to well-defined secondary structures.[6] The choice between these building blocks depends on the desired balance between rigidity and flexibility for a specific therapeutic application.
| Feature | This compound | Boc-Ser(tBu)-OH | Boc-aminocyclopentanecarboxylic acid |
| Conformational Flexibility | Highly Constrained | Flexible | Constrained |
| Expected Impact on Stability | High | Low to Moderate | High |
| Potential for Side Reactions | Standard coupling challenges | O-acylation if not properly protected[1] | Standard coupling challenges |
| Typical Coupling Efficiency | Likely requires optimized conditions | Generally high[2] | Generally high[6] |
| Expected Crude Peptide Purity | Sequence-dependent | Generally high | Generally high |
| Overall Yield | Sequence-dependent | Typically high | Typically high |
Note: The quantitative data for peptide synthesis is highly sequence-dependent. The values for coupling efficiency, purity, and yield are general expectations and can vary significantly.[7]
Experimental Protocols: A Generalized Approach
General Boc-SPPS Cycle
A typical cycle in Boc-SPPS involves the following steps:
-
Resin Swelling: The solid support is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Boc Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed using an acidic solution, commonly 25-50% trifluoroacetic acid (TFA) in DCM.[4]
-
Washing: The resin is thoroughly washed to remove excess TFA and byproducts.
-
Neutralization: The protonated N-terminal amine is neutralized to the free amine using a base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF.[4]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminal amine.
-
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
Coupling Protocol for this compound (Hypothetical)
This protocol is based on standard methods for coupling Boc-protected amino acids and related molecules.[4][8]
-
Materials:
-
Procedure:
-
Pre-activation: In a separate vessel, dissolve this compound and the coupling reagent in a minimal amount of DMF or NMP. Add DIEA to the solution and allow it to pre-activate for 1-5 minutes.
-
Coupling: Add the pre-activated solution to the swollen and neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours. Due to the potential steric hindrance of the cyclobutane ring, extended coupling times may be necessary.
-
Monitoring: Monitor the reaction progress using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.[4]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Coupling Protocol for Boc-Ser(tBu)-OH
-
Materials:
-
Deprotected and neutralized peptide-resin
-
Boc-Ser(tBu)-OH (3-4 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (3-4 equivalents)
-
Base (e.g., DIEA) (6-8 equivalents)
-
DMF or NMP (peptide synthesis grade)
-
SPPS reaction vessel
-
-
Procedure:
-
Pre-activation: Dissolve Boc-Ser(tBu)-OH and the coupling reagent in DMF or NMP. Add DIEA and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the pre-activated solution to the peptide-resin and agitate for 30-60 minutes.
-
Monitoring: Perform a ninhydrin test to confirm reaction completion.
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Coupling Protocol for Boc-aminocyclopentanecarboxylic acid (Boc-c5c-OH)
-
Materials:
-
Deprotected and neutralized peptide-resin
-
Boc-c5c-OH (3-4 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (3-4 equivalents)
-
Base (e.g., DIEA) (6-8 equivalents)
-
DMF or NMP (peptide synthesis grade)
-
SPPS reaction vessel
-
-
Procedure:
-
Pre-activation: In a separate vessel, dissolve Boc-c5c-OH and the coupling reagent in DMF or NMP. Add DIEA and allow for a short pre-activation period.
-
Coupling: Add the activated amino acid solution to the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Use the ninhydrin test to monitor the coupling progress.
-
Washing: Upon completion, wash the resin extensively with DMF and DCM.
-
Visualizing the Workflow and Comparison
To further illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: General workflow for a single cycle in Boc-SPPS.
Caption: Decision pathway for selecting a building block based on desired peptide properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis and Application of Cis- and Trans-tert-Butyl 3-Hydroxycyclobutylcarbamate
For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is paramount. The rigid, puckered structure of the cyclobutane ring offers a unique three-dimensional profile that is increasingly utilized in medicinal chemistry. This guide provides a comparative analysis of two key isomers, cis- and trans-tert-butyl 3-hydroxycyclobutylcarbamate, focusing on their synthesis, characterization, and differential applications in the development of novel therapeutics.
The spatial orientation of substituents on a cyclobutane ring can significantly influence a molecule's biological activity and pharmacokinetic properties. Understanding the synthetic routes to stereochemically pure cis- and trans-3-(tert-butoxycarbonylamino)cyclobutanol and their distinct chemical properties is therefore essential for their effective incorporation into drug candidates, particularly in the realm of kinase inhibitors.
Comparative Synthesis Strategies
The preparation of cis- and trans-tert-butyl 3-hydroxycyclobutylcarbamate typically originates from the common precursor, 3-(Boc-amino)cyclobutanone. The stereochemical outcome is dictated by the choice of reduction methodology and the optional subsequent stereochemical inversion.
A prevalent strategy involves the stereoselective reduction of the ketone to furnish the cis-alcohol, followed by a Mitsunobu reaction to invert the stereocenter and yield the trans-isomer. Biocatalytic methods, employing ketoreductases, have also emerged as a powerful tool for achieving high diastereoselectivity in the synthesis of the trans-isomer directly.
Experimental Protocols
Synthesis of cis-tert-Butyl 3-hydroxycyclobutylcarbamate via Ketone Reduction:
A solution of 3-(Boc-amino)cyclobutanone in a suitable solvent (e.g., methanol or ethanol) is cooled to 0°C. A reducing agent, such as sodium borohydride, is added portion-wise. The reaction is stirred for a specified time and then quenched. After workup and purification by column chromatography, cis-tert-butyl 3-hydroxycyclobutylcarbamate is obtained. The cis-isomer is often the major product due to the steric hindrance of the Boc-amino group directing the hydride attack from the less hindered face.
Synthesis of trans-tert-Butyl 3-hydroxycyclobutylcarbamate via Mitsunobu Inversion:
To a solution of cis-tert-butyl 3-hydroxycyclobutylcarbamate, triphenylphosphine, and a suitable acid (e.g., p-nitrobenzoic acid) in an anhydrous aprotic solvent like tetrahydrofuran (THF), a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is added dropwise at 0°C. The reaction proceeds with a clean inversion of stereochemistry at the hydroxyl-bearing carbon. Subsequent hydrolysis of the resulting ester yields the trans-alcohol.
Physicochemical and Spectroscopic Data Comparison
The cis and trans isomers exhibit distinct physical and spectroscopic properties, which are summarized below. These differences are critical for their identification and characterization.
| Property | cis-tert-Butyl 3-hydroxycyclobutylcarbamate | trans-tert-Butyl 3-hydroxycyclobutylcarbamate |
| Molecular Formula | C₉H₁₇NO₃ | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol [1] | 187.24 g/mol [1] |
| CAS Number | 389890-43-1[1] | 389890-42-0[1] |
| Appearance | White to off-white solid | Solid |
| Melting Point | 117 °C[2] | Not consistently reported |
| ¹H NMR (CDCl₃) | Distinct chemical shifts and coupling constants for cyclobutyl protons reflecting cis-stereochemistry. | Distinct chemical shifts and coupling constants for cyclobutyl protons reflecting trans-stereochemistry. |
| ¹³C NMR (CDCl₃) | Unique resonances for the cyclobutyl carbons. | Unique resonances for the cyclobutyl carbons. |
Application in Drug Discovery: Directing Specificity in Kinase Inhibitors
The rigid nature of the cyclobutane scaffold allows for the precise positioning of pharmacophoric groups, which can significantly impact binding affinity and selectivity for protein targets like kinases.[3] The choice between the cis and trans isomer can alter the vector and distance between key functional groups, leading to differential interactions within a binding pocket.
For instance, in the design of Janus kinase (JAK) inhibitors, the 3-aminocyclobutanol core serves as a key structural motif.[3] The orientation of the hydroxyl and amino groups (or their derivatives) determines how the molecule can engage with specific amino acid residues in the kinase active site. The cis-isomer might present functional groups in a syn-facial manner, suitable for chelating interactions or spanning shorter distances, while the trans-isomer presents them in an anti-facial arrangement, allowing for interactions with more distant pockets or creating different hydrogen bonding networks.
Experimental and Logical Workflow Diagrams
To visualize the synthetic strategies and the logical relationship in their application, the following diagrams are provided.
Caption: Synthetic workflow for cis- and trans-isomers.
Caption: Isomer orientation influences kinase binding.
References
The Strategic Incorporation of tert-Butyl 3-Hydroxycyclobutylcarbamate in Drug Discovery: A Comparative Analysis
The quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique three-dimensional scaffolds. Among these, the cyclobutane moiety has garnered significant attention for its ability to impart conformational rigidity and metabolic stability to drug candidates. This guide provides a comparative analysis of tert-butyl 3-hydroxycyclobutylcarbamate, a versatile building block, against other cyclic and acyclic counterparts in the context of drug discovery, supported by experimental data and detailed protocols.
The rigid, puckered conformation of the cyclobutane ring, a key feature of this compound, offers a distinct advantage over more flexible linear or larger cyclic structures. This inherent rigidity can lead to more specific interactions with biological targets, potentially enhancing potency and reducing off-target effects. Furthermore, the cyclobutane scaffold is often associated with improved metabolic stability, a critical parameter in the development of orally bioavailable drugs.
Comparative Performance in Drug Design
The choice of a chemical scaffold is a critical decision in the drug discovery process, with significant implications for a compound's biological activity and developability. Here, we compare the performance of cyclobutane-containing molecules, often synthesized from precursors like this compound, with their cyclopropane and cyclopentane analogs.
Metabolic Stability
The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and oral bioavailability. The introduction of small, strained rings like cyclobutane can block potential sites of metabolism by cytochrome P450 enzymes.
| Compound Series | Analog | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Model Amide 1 | tert-Butyl | 11 |
| CF3-Cyclopropane | 16 | |
| CF3-Cyclobutane | 16 | |
| Model Amide 2 | tert-Butyl | 12 |
| CF3-Cyclopropane | 1 | |
| CF3-Cyclobutane | 1 | |
| Butenafine | tert-Butyl | 30 |
| CF3-Cyclopropane | 21 | |
| CF3-Cyclobutane | 21 | |
| Tebutam | tert-Butyl | 57 |
| CF3-Cyclopropane | 107 | |
| CF3-Cyclobutane | 107 |
Data adapted from a comparative study on bioisosteres.[1]
As the table indicates, the metabolic stability conferred by cyclobutane is comparable to or, in some cases, superior to that of cyclopropane and linear tert-butyl groups, demonstrating its utility in designing metabolically robust drug candidates.[1]
Biological Activity: A Case Study in Kappa Opioid Receptor Antagonists
The size and conformation of a cyclic scaffold can profoundly influence its binding affinity to a biological target. In a study of kappa (κ) opioid receptor antagonists, a series of compounds with different cycloalkyl groups were synthesized and evaluated.
| Compound | Cycloalkyl Group | Binding Affinity (Ke, nM) |
| 9 | Cyclohexane | 0.14 |
| 10 | Cyclopentane | 0.048 |
| 11 | Cyclobutane | - |
| 12 | Cycloheptane | - |
Data adapted from a study on kappa opioid receptor antagonists.[2]
In this specific example, the cyclopentane analog exhibited the highest potency.[2] While direct data for the cyclobutane analog was not provided in this specific comparison, it highlights the principle that the choice of the ring size is crucial and needs to be empirically determined for each target. The conformational restriction provided by the cyclobutane ring can be advantageous in other contexts. For instance, in the development of some anticancer agents, cyclobutane and cyclobutene analogs showed higher potencies compared to larger carbocycles.[3]
Experimental Protocols
To facilitate the exploration of this compound and its derivatives in drug discovery, detailed experimental protocols for synthesis and biological evaluation are essential.
Synthesis of trans-3-Aminocyclobutanol Hydrochloride
This protocol describes a method to synthesize a key precursor for various cyclobutane-containing drug candidates, starting from a related cis-isomer.
Step 1: Mitsunobu Reaction for Stereochemical Inversion
This step inverts the stereocenter at the hydroxyl-bearing carbon of the cyclobutane ring.
-
Reactants: cis-3-dibenzylaminocyclobutanol, benzoic acid, diethyl azodicarboxylate (DEAD), and triphenylphosphine.
-
Procedure:
-
Dissolve cis-3-dibenzylaminocyclobutanol and benzoic acid in anhydrous tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triphenylphosphine to the stirred solution.
-
Add DEAD dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Work up the reaction to isolate the intermediate ester.
-
Step 2: Saponification
This step hydrolyzes the ester to yield the trans-alcohol.
-
Reactants: The ester from Step 1, a base (e.g., sodium hydroxide), and a solvent mixture (e.g., THF/water).
-
Procedure:
-
Dissolve the ester in the THF/water mixture.
-
Add the base and stir at room temperature until the hydrolysis is complete.
-
Extract the product with an organic solvent and purify to obtain trans-3-dibenzylcyclobutanol.
-
Step 3: Debenzylation to Yield trans-3-Aminocyclobutanol
This final step removes the benzyl protecting groups from the amine.
-
Reactants: trans-3-dibenzylcyclobutanol, palladium on carbon (Pd/C) catalyst, and hydrogen gas.
-
Procedure:
-
Dissolve the trans-3-dibenzylcyclobutanol in methanol in a hydrogenation vessel.
-
Add the Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas (e.g., 1.0-1.2 MPa).
-
Heat the mixture to 30-45 °C and stir vigorously for 24 hours.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate.
-
Treat the resulting free base with a solution of HCl to obtain trans-3-aminocyclobutanol hydrochloride.[4]
-
General Procedure for a Kinase Inhibition Assay
The following is a generalized workflow for evaluating the inhibitory activity of a compound, potentially derived from this compound, against a target kinase.
Signaling Pathway Context: JAK-STAT Pathway
Derivatives of 3-aminocyclobutanol have been explored as scaffolds for Janus kinase (JAK) inhibitors.[5] The JAK-STAT signaling pathway is a crucial cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various cancers and autoimmune disorders.
References
A Comparative Guide to Assessing the Purity of Synthesized tert-Butyl 3-Hydroxycyclobutylcarbamate by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthesized intermediates like tert-butyl 3-hydroxycyclobutylcarbamate is a critical checkpoint in the drug development pipeline. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity assessment of this compound.
Primary Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolving power, sensitivity, and robustness in separating the main compound from non-volatile impurities and process-related by-products. For this compound, a reverse-phase HPLC method is most suitable.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient:
-
0-15 min: 5% to 80% B
-
15-18 min: Hold at 80% B
-
18-18.5 min: 80% to 5% B
-
18.5-25 min: Hold at 5% B (equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 210 nm (due to the carbamate group's end absorption).
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.
Potential Impurities and Isomers
A key challenge in the synthesis of this compound is the potential formation of both cis and trans diastereomers. A well-developed HPLC method should be capable of resolving these isomers, which may appear as closely eluting peaks. Other potential impurities include unreacted starting materials (e.g., 3-hydroxycyclobutanamine, di-tert-butyl dicarbonate) and by-products from side reactions.
Alternative Purity Assessment Methods
While HPLC is excellent for routine purity checks, orthogonal methods are essential for comprehensive characterization and confirmation.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method capable of determining the absolute purity of a sample without the need for a specific reference standard of the analyte itself.[2] It relies on comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.[3]
Experimental Protocol: ¹H qNMR
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized compound.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone; select a standard with protons that resonate in a clear region of the spectrum, away from analyte peaks).
-
Dissolve both in a precise volume of a deuterated solvent (e.g., 0.7 mL of DMSO-d₆) in a vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the analyte and internal standard signals (e.g., 30-60 seconds) to ensure full relaxation and accurate integration.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio > 250:1 for the signals being quantified.
-
-
Data Processing: After Fourier transform, phase, and baseline correction, the purity is calculated based on the integral ratios, number of protons, and molecular weights of the analyte and the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection specificity and structural elucidation capabilities of mass spectrometry.[4][5] It is exceptionally sensitive and invaluable for identifying unknown impurities by providing precise mass-to-charge (m/z) ratio data.
Experimental Protocol: LC-MS
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or QTRAP).
-
Chromatographic Conditions: The same conditions as the HPLC-UV method can be used, as the formic acid mobile phase is MS-compatible.[6]
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode. The expected ion would be the protonated molecule [M+H]⁺ at m/z 188.13.
-
Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).
-
Fragmentation (MS/MS): For structural confirmation, an MS/MS experiment can be performed on the parent ion (m/z 188.13) to generate a characteristic fragmentation pattern, which is useful for identifying related impurities.
-
Performance Comparison
The choice of analytical method depends on the specific requirements of the analysis, from routine quality control to in-depth structural characterization.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase.[2] | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[2] | Separation by chromatography followed by detection based on mass-to-charge ratio.[4][5] |
| Quantitation | Relative (Area %); requires a reference standard for absolute quantitation. | Absolute (Primary Method).[2] | Relative; requires a reference standard or isotopically labeled standard for accurate quantitation. |
| Sensitivity | High (ppm levels). | Moderate (typically >0.1% w/w). | Very High (ppb to ppm levels).[5] |
| Impurity Detection | Detects non-volatile and semi-volatile impurities with a chromophore. Excellent for isomer separation. | Detects impurities containing the observed nucleus (e.g., ¹H). Less sensitive to minor impurities. | Detects ionizable impurities. Excellent for identifying unknown impurities by mass. |
| Pros | Robust, reproducible, high resolution, widely available. | Provides absolute purity without an analyte-specific standard, structurally informative. | High sensitivity and specificity, provides molecular weight and structural data for unknowns.[1] |
| Cons | Requires a reference standard for impurity identification/quantitation. May not detect non-chromophoric impurities. | Lower sensitivity than HPLC, requires expensive equipment and a certified internal standard. | Quantitative accuracy can be affected by matrix effects and ionization efficiency. |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical comparison between the analytical methods described.
Caption: Experimental workflow for purity assessment.
Caption: Logical comparison of analytical methods.
Conclusion
For the routine purity assessment of synthesized this compound, HPLC stands out as the most practical and robust method, offering excellent resolution for separating diastereomers and common process-related impurities. However, a comprehensive characterization strategy should not rely on a single technique. qNMR serves as an essential orthogonal method for determining absolute purity, providing confidence in the primary analytical standard. Furthermore, LC-MS is an indispensable tool for the sensitive detection and structural elucidation of unknown trace impurities, ensuring the highest level of quality and safety for the synthesized intermediate. The integration of these three methods provides a powerful, multi-faceted approach to purity assessment in a drug development setting.
References
- 1. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. Separation of tert-Butyl N-hydroxycarbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to Catalysts for the Synthesis of tert-Butyl 3-hydroxycyclobutylcarbamate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tert-butyl 3-hydroxycyclobutylcarbamate, a valuable building block in pharmaceutical chemistry, is critically dependent on the stereoselective reduction of its precursor, tert-butyl 3-oxocyclobutylcarbamate. The choice of catalyst for this reduction step dictates the diastereomeric outcome, yielding either the cis or trans isomer of the desired product. This guide provides an objective comparison of catalytic systems for this transformation, supported by experimental data, to aid researchers in selecting the most appropriate method for their synthetic goals.
Catalyst Performance Comparison
The stereochemical outcome of the reduction of tert-butyl 3-oxocyclobutylcarbamate is primarily determined by the type of catalyst employed. The two main approaches, biocatalysis and chemical reduction with metal hydrides, generally provide opposing diastereoselectivity.
| Catalyst Type | Specific Catalyst/Reagent | Diastereoselectivity (cis:trans) | Typical Yield | Key Advantages | Key Disadvantages |
| Biocatalyst | Ketoreductase (KRED) | Predominantly trans (~2:98) | High | High diastereoselectivity for the trans isomer, mild reaction conditions. | Requires specific enzyme and cofactor regeneration system. |
| Chemical | Sodium Borohydride (NaBH₄) | Predominantly cis (>90:10) | High | Readily available, cost-effective, straightforward procedure. | Lower diastereoselectivity compared to biocatalysis, yields the cis isomer. |
| Chemical | Lithium Aluminium Hydride (LiAlH₄) | Predominantly cis (>90:10) | High | Powerful reducing agent. | Highly reactive and moisture-sensitive, requires anhydrous conditions. |
Experimental Protocols
General Reaction Scheme
The synthesis of this compound is achieved through the reduction of the ketone precursor.
Caption: General reaction pathways for the synthesis of cis and trans isomers.
Protocol 1: Biocatalytic trans-Selective Reduction using Ketoreductase (KRED)
This protocol is based on the highly trans-diastereoselective synthesis of similar cyclobutanol derivatives.[1]
Materials:
-
tert-Butyl 3-oxocyclobutylcarbamate
-
Ketoreductase (KRED) enzyme
-
NADPH or NADH cofactor
-
Cofactor regeneration system (e.g., glucose/glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a temperature-controlled reaction vessel, dissolve tert-butyl 3-oxocyclobutylcarbamate in a suitable buffer.
-
Add the ketoreductase enzyme, the NADPH or NADH cofactor, and the cofactor regeneration system.
-
Stir the reaction mixture at a controlled temperature (typically 25-37 °C) and monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield the highly enriched trans-tert-butyl 3-hydroxycyclobutylcarbamate.
Protocol 2: Chemical cis-Selective Reduction using Sodium Borohydride (NaBH₄)
This protocol is a general method for the reduction of cyclobutanones, which demonstrates high cis-selectivity.
Materials:
-
tert-Butyl 3-oxocyclobutylcarbamate
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Water
-
Dilute hydrochloric acid
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve tert-butyl 3-oxocyclobutylcarbamate in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
After the addition is complete, allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and adjust the pH.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the predominantly cis-tert-butyl 3-hydroxycyclobutylcarbamate. To enhance the cis-selectivity, the reaction can be performed at lower temperatures and in less polar solvents.
Logical Workflow for Catalyst Selection
The choice of catalyst is primarily dictated by the desired stereoisomer of the final product.
Caption: Decision workflow for selecting a catalyst based on the desired stereoisomer.
Conclusion
The synthesis of this compound can be effectively tailored to yield either the cis or trans diastereomer with high selectivity. For the preparation of the trans isomer, biocatalysis using a ketoreductase is the method of choice, offering excellent diastereoselectivity. Conversely, for the synthesis of the cis isomer, chemical reduction using standard hydride reagents such as sodium borohydride or lithium aluminum hydride provides a reliable and straightforward approach with high cis-selectivity. The selection of the optimal catalyst is therefore a strategic decision based on the desired stereochemical outcome of the final product.
References
Spectroscopic Validation of tert-Butyl 3-Hydroxycyclobutylcarbamate: A Comparative Analysis
A detailed spectroscopic comparison confirms the molecular structure of tert-butyl 3-hydroxycyclobutylcarbamate against structurally related analogs. This guide presents key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing researchers, scientists, and drug development professionals with a comprehensive resource for structural verification.
The structural integrity of pharmaceutical intermediates is paramount in drug discovery and development. Here, we provide a spectroscopic validation of this compound, a key building block in medicinal chemistry. By comparing its spectral features with those of its cyclopentyl and cyclohexyl analogs, this guide offers a clear framework for the positive identification and quality assessment of this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its analogs.
¹H NMR Data Comparison
Table 1: ¹H NMR Chemical Shift Data (ppm) for this compound and Analogs.
| Compound | Boc (9H, s) | -CH-OH | -CH-NH- | Cycloalkyl Protons |
| This compound (cis)[1] | 1.46 | 4.25-4.34 (m) | 4.70-4.87 (m) | 2.34-2.46 (m, 2H), 2.63-2.70 (m, 2H) |
| tert-butyl N-(3-hydroxycyclopentyl)carbamate | ~1.4 | ~4.0-4.2 | ~3.8-4.0 | ~1.5-2.2 |
| tert-butyl N-(3-hydroxycyclohexyl)carbamate | ~1.4 | ~3.5-3.7 | ~3.3-3.5 | ~1.2-2.0 |
Note: Data for cyclopentyl and cyclohexyl analogs are estimated based on typical chemical shift ranges for similar structures.
¹³C NMR Data Comparison
Table 2: ¹³C NMR Chemical Shift Data (ppm) for this compound and Analogs.
| Compound | Boc (C(CH₃)₃) | Boc (C(CH₃)₃) | Boc (C=O) | -CH-OH | -CH-NH- | Cycloalkyl Carbons |
| This compound | ~80 | ~28.5 | ~155 | ~65 | ~45 | ~30-40 |
| tert-butyl N-(3-hydroxycyclopentyl)carbamate | ~79 | ~28.5 | ~156 | ~72 | ~55 | ~23-35 |
| tert-butyl N-(3-hydroxycyclohexyl)carbamate | ~79 | ~28.5 | ~155 | ~70 | ~50 | ~24-40 |
Note: Data for all compounds are estimated based on typical chemical shift ranges for the respective functional groups.
IR Absorption Data Comparison
Table 3: Key IR Absorption Frequencies (cm⁻¹) for this compound and Analogs.
| Functional Group | Vibrational Mode | This compound | tert-butyl N-(3-hydroxycyclopentyl)carbamate | tert-butyl N-(3-hydroxycyclohexyl)carbamate |
| O-H | Stretching | ~3400 (broad) | ~3400 (broad) | ~3400 (broad) |
| N-H | Stretching | ~3350 | ~3350 | ~3350 |
| C-H (sp³) | Stretching | ~2970, 2870 | ~2960, 2870 | ~2940, 2860 |
| C=O (carbamate) | Stretching | ~1685 | ~1685 | ~1685 |
| N-H | Bending | ~1520 | ~1520 | ~1520 |
| C-O | Stretching | ~1170 | ~1170 | ~1170 |
Note: Frequencies are approximate and based on characteristic absorption bands for the specified functional groups.
Mass Spectrometry Data
Table 4: Mass Spectrometry Data for this compound.
| Parameter | Value |
| Molecular Formula | C₉H₁₇NO₃[2] |
| Molecular Weight | 187.24 g/mol [2] |
| Exact Mass | 187.12084 Da[2] |
| Predicted [M+H]⁺ | 188.1281 |
| Predicted [M+Na]⁺ | 210.1100 |
Experimental Protocols
Standard spectroscopic techniques were employed for the structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer. The data is collected in positive or negative ion mode to observe the molecular ion and its characteristic fragments.
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the comprehensive spectroscopic validation of a chemical structure.
Caption: Workflow for the spectroscopic validation of a chemical compound.
Conclusion
The presented spectroscopic data provides a robust basis for the structural confirmation of this compound. The characteristic signals in the ¹H NMR, ¹³C NMR, and IR spectra, along with the molecular weight confirmation by mass spectrometry, are in full agreement with the assigned structure. By comparing this data with that of closely related analogs, researchers can confidently verify the identity and purity of this important synthetic intermediate.
References
"biological activity of derivatives of tert-butyl 3-hydroxycyclobutylcarbamate"
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of a series of cyclobutane-based small molecule αvβ3 integrin antagonists. The data and methodologies presented are based on a study by Stevenson et al., which explores the structure-activity relationships of this promising class of compounds.
The αvβ3 integrin is a key cell surface receptor involved in angiogenesis and tumor metastasis, making it a significant target for cancer therapy. The development of small molecule antagonists that can block the function of this integrin is an active area of research. This guide focuses on a series of compounds that utilize a cyclobutane core to mimic the arginine-glycine-aspartic acid (RGD) motif, which is the natural binding ligand for many integrins.
Comparative Biological Activity
The following table summarizes the in vitro activity of a selection of cyclobutane-based αvβ3 antagonists. The inhibitory activity was determined using a cell-based adhesion assay.
| Compound | Arginine Mimetic Sidechain | Aspartic Acid Mimetic Sidechain | IC50 (µM)[1] |
| 1 | Tetrahydronaphthyridine | Ethyl ester | 0.23 ± 0.09 |
| 33 | Tetrahydronaphthyridine | Carboxylic acid | 0.13 ± 0.05 |
| 35 | Tetrahydronaphthyridine | tert-Butyl ester | 0.16 ± 0.06 |
| 53 | Methylaminopyridine | Ethyl ester | 0.15 ± 0.05 |
| 54 | Methylaminopyridine | Carboxylic acid | 0.13 ± 0.06 |
Experimental Protocols
A detailed methodology is crucial for the replication and validation of experimental findings. The key experimental protocol for determining the biological activity of the αvβ3 antagonists is outlined below.
Cell-Based Adhesion Assay:
-
Cell Culture: SK-Mel-2 melanoma cells, which express αvβ3 integrin, were cultured in a suitable medium supplemented with fetal bovine serum.
-
Plate Coating: 96-well plates were coated with fibronectin, an extracellular matrix protein that binds to αvβ3 integrin.
-
Compound Incubation: The cells were pre-incubated with varying concentrations of the test compounds.
-
Cell Adhesion: The pre-incubated cells were then added to the fibronectin-coated plates and allowed to adhere for a specific period.
-
Washing: Non-adherent cells were removed by washing.
-
Quantification: The remaining adherent cells were fixed and stained. The extent of cell adhesion was quantified by measuring the absorbance at a specific wavelength.
-
IC50 Determination: The concentration of the compound that inhibits 50% of cell adhesion (IC50) was determined by plotting the percentage of inhibition against the compound concentration.
Structure-Activity Relationship (SAR) Workflow
The following diagram illustrates the general workflow for a structure-activity relationship study, which is fundamental in medicinal chemistry for optimizing the potency and properties of lead compounds.
Caption: General workflow for a structure-activity relationship (SAR) study.
References
A Comparative Guide to the Synthesis of tert-Butyl 3-Hydroxycyclobutylcarbamate: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tert-butyl 3-hydroxycyclobutylcarbamate, a valuable building block in medicinal chemistry, can be approached through various synthetic routes. This guide provides a detailed comparison of two prominent methods, starting from commercially available precursors: 3-oxocyclobutanecarboxylic acid and 3-hydroxycyclobutanone. The analysis focuses on key metrics including overall yield, cost of reagents, and reaction efficiency to assist researchers in selecting the most suitable pathway for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Curtius Rearrangement from 3-Oxocyclobutanecarboxylic Acid | Route 2: Reductive Amination of 3-Hydroxycyclobutanone |
| Starting Material | 3-Oxocyclobutanecarboxylic Acid | 3-Hydroxycyclobutanone |
| Key Reactions | Ketone Reduction, Curtius Rearrangement | Reductive Amination, Boc Protection |
| Overall Estimated Yield | ~60-70% | ~70-80% |
| Estimated Reagent Cost per Gram of Product | Higher | Lower |
| Process Complexity | Two distinct steps with intermediate isolation. | Can potentially be performed in a one-pot fashion. |
| Safety Considerations | Use of potentially explosive azide intermediates (in situ). | Use of flammable solvents and hydrogen gas (if used as reductant). |
Route 1: Synthesis via Curtius Rearrangement from 3-Oxocyclobutanecarboxylic Acid
This two-step route commences with the reduction of the ketone functionality of 3-oxocyclobutanecarboxylic acid, followed by a one-pot Curtius rearrangement of the resulting hydroxy acid to afford the final carbamate.
Logical Workflow of Route 1
Caption: Synthetic pathway for Route 1.
Experimental Protocols
Step 1: Reduction of 3-Oxocyclobutanecarboxylic Acid
To a solution of 3-oxocyclobutanecarboxylic acid (1 equivalent) in a suitable solvent such as methanol or a mixture of THF and water at 0 °C, sodium borohydride (1.5-2.0 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched by the careful addition of an acid (e.g., 1M HCl) to neutralize the excess borohydride and the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-hydroxycyclobutanecarboxylic acid. Typical yields for this reduction are in the range of 80-90%.
Step 2: One-Pot Curtius Rearrangement
To a solution of 3-hydroxycyclobutanecarboxylic acid (1 equivalent) and triethylamine (1.5 equivalents) in an anhydrous solvent such as toluene or THF is added diphenyl phosphoryl azide (DPPA, 1.2 equivalents) at 0 °C. The mixture is stirred for a short period before the addition of di-tert-butyl dicarbonate ((Boc)2O, 1.5 equivalents). The reaction is then heated to reflux until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give this compound. This one-pot procedure typically provides yields of 75-85%.
Cost Analysis
| Reagent | Purity | Price (USD/kg) |
| 3-Oxocyclobutanecarboxylic Acid | 97% | ~$75.00 - $874.00[1] |
| Sodium Borohydride | 98% | ~$324.52[2] |
| Diphenyl Phosphoryl Azide (DPPA) | 97% | ~$2730.00 (for 5kg)[3] |
| Di-tert-butyl Dicarbonate ((Boc)2O) | 99% | ~$1930.00[4] |
Note: Prices are estimates and can vary based on supplier and quantity.
Route 2: Synthesis via Reductive Amination of 3-Hydroxycyclobutanone
This approach begins with 3-hydroxycyclobutanone and utilizes a reductive amination reaction to introduce the amine functionality, followed by protection with a tert-butoxycarbonyl (Boc) group.
Logical Workflow of Route 2
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Step 1: Reductive Amination of 3-Hydroxycyclobutanone
To a solution of 3-hydroxycyclobutanone (1 equivalent) and ammonium acetate (5-10 equivalents) in a solvent like methanol or dichloromethane, a reducing agent such as sodium triacetoxyborohydride (1.5-2.0 equivalents) is added at room temperature. The reaction is stirred until completion (monitored by TLC or LC-MS). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield crude 3-aminocyclobutanol, which can often be used in the next step without extensive purification. Expected yields for this step are generally high, in the range of 85-95%.
Step 2: Boc Protection of 3-Aminocyclobutanol
The crude 3-aminocyclobutanol (1 equivalent) is dissolved in a suitable solvent system, such as a mixture of dioxane and water or THF. A base, for instance, sodium bicarbonate or triethylamine (1.5-2.0 equivalents), is added, followed by di-tert-butyl dicarbonate ((Boc)2O, 1.1-1.3 equivalents) at room temperature. The mixture is stirred until the starting material is consumed. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by column chromatography or recrystallization yields the final product, this compound. This protection step typically proceeds with yields of 85-95%.
Cost Analysis
| Reagent | Purity | Price (USD/g) |
| 3-Hydroxycyclobutanone | 97% | ~$677.80[5] |
| Ammonium Acetate | 99.999% | ~$47.80 (for 100g)[6] |
| Sodium Triacetoxyborohydride | >95% | ~$0.69 (for 500g)[7] |
| Di-tert-butyl Dicarbonate ((Boc)2O) | 99% | ~$1.93 (for 1kg)[4] |
Note: Prices are estimates and can vary based on supplier and quantity.
Conclusion
Both synthetic routes offer viable methods for the preparation of this compound.
Route 1 utilizes a well-established Curtius rearrangement, but the higher cost of diphenyl phosphoryl azide and the handling of an in-situ generated azide intermediate are notable considerations.
Route 2 presents a more atom-economical and potentially more cost-effective approach, especially if the reductive amination and Boc-protection can be streamlined into a one-pot procedure. The higher cost of the starting material, 3-hydroxycyclobutanone, may be offset by the lower cost of the other reagents and potentially higher overall yield.
The choice between these routes will ultimately depend on the specific requirements of the research, including scale, budget, available equipment, and safety protocols. For large-scale synthesis, the lower reagent costs of Route 2 may be particularly advantageous, provided the starting material is accessible at a competitive price. For smaller-scale laboratory synthesis, the convenience and predictability of the reactions in both routes make them attractive options.
References
- 1. Sodium triacetoxyborohydride | 56553-60-7 Cas No. | Apollo [store.apolloscientific.co.uk]
- 2. Ammonium Acetate Formula | Ammonium Ethanoate [gbiosciences.com]
- 3. strem.com [strem.com]
- 4. Ammonium acetate, 1 kg, CAS No. 631-61-8 | Ammonium Salts, NH4+ | Salts for Analysis (p.a.) | Salts | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Ammonium acetate 99.999 trace metals 631-61-8 [sigmaaldrich.com]
- 7. Sodium triacetoxyborohydride 97 56553-60-7 [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Tert-butyl 3-hydroxycyclobutylcarbamate: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including tert-butyl 3-hydroxycyclobutylcarbamate. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, tailored for researchers, scientists, and professionals in drug development.
This compound is recognized as an irritant and is harmful if swallowed. Adherence to the following protocols is crucial to mitigate risks and ensure responsible waste management in a laboratory setting.
Hazard Identification and Safety Data Summary
Before handling this compound, it is essential to be aware of its associated hazards. The following table summarizes the key safety information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement | GHS Code | Precautionary Statement Codes |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | P264, P270, P301+P317, P330, P501 |
| Skin Irritation | Causes skin irritation | H315 | P264, P280, P302+P352, P321, P332+P313, P362+P364 |
| Eye Irritation | Causes serious eye irritation | H319 | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials should be treated as hazardous waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE before handling the chemical. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles with side shields or a face shield
-
A lab coat
-
In situations where dust may be generated, a dust respirator is necessary.[1]
-
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it.
-
The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.
-
The label must clearly state "Hazardous Waste," the chemical name "this compound," and display the relevant hazard symbols.
3. Handling of Unused or Expired Chemical:
-
If possible, keep the chemical in its original container.
-
Carefully transfer the unwanted chemical to the designated hazardous waste container, avoiding the creation of dust.
4. Management of Small Spills and Contaminated Materials:
-
For small dry spills, use dry clean-up methods to avoid generating dust.[1] Gently sweep or vacuum the material and place it in the hazardous waste container.[1]
-
For small liquid spills, absorb the substance with an inert, non-combustible material like vermiculite or sand. Do not use combustible materials such as paper towels for large spills.
-
Collect the contaminated absorbent material, along with any other contaminated items (e.g., gloves, weighing paper), and place them in the designated hazardous waste container.[1]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.
5. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area or a central hazardous waste storage facility.
-
Ensure the storage area is secure and away from incompatible materials. The container should be kept tightly closed.[1]
6. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
-
Complete all necessary waste disposal paperwork as required by your institution and local regulations. The contents must be disposed of at an authorized hazardous or special waste collection point.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Tert-butyl 3-hydroxycyclobutylcarbamate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Tert-butyl 3-hydroxycyclobutylcarbamate (CAS No. 389890-43-1), focusing on operational and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE) and Handling Summary
Proper handling of this compound requires strict adherence to safety protocols to prevent skin, eye, and respiratory exposure.[1][2] The following table summarizes the recommended personal protective equipment and key handling procedures.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards. | Protects against splashes, dust, and vapors that could cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant, unlined gloves (e.g., nitrile, neoprene, or butyl rubber). A standard laboratory coat is required. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat. | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact and skin irritation.[1][2][3] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation, such as in a chemical fume hood. If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. | Inhalation of dust or vapors may cause respiratory irritation.[1][2][4] Engineering controls like fume hoods are the primary method of exposure control.[1] |
| Hand Hygiene | Always wash hands with soap and water after handling. | Prevents accidental ingestion and cross-contamination.[1] |
| Work Clothing | Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][3] | Prevents the spread of chemical contamination outside of the laboratory. |
Experimental Protocols: Handling and Disposal
Safe Handling Protocol:
-
Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Handling the Compound: Avoid all personal contact, including inhalation.[1] Minimize dust generation and accumulation.[4] Do not eat, drink, or smoke in work areas.[1]
-
After Handling: Wash hands and face thoroughly after handling.[4] Remove contaminated clothing and wash it before reuse.[1][4]
Disposal Plan:
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[2]
-
Containerization: Collect residues and place them in sealed, labeled plastic bags or other suitable containers for disposal.[1]
-
Disposal Method: Consult your institution's environmental health and safety office or a licensed professional waste disposal service.[1] Bury residue in an authorized landfill.[1] Do not dispose of it in drains or waterways.[1]
-
Container Disposal: Recycle containers if possible, or dispose of them in an authorized landfill.[1] Do not reuse empty containers.[2]
Workflow for Safe Handling and Disposal
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
